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  • Product: 4-Cyclooctyl-3-methylphenol
  • CAS: 828288-76-2

Core Science & Biosynthesis

Foundational

Chemical structure of Phenol, 4-cyclooctyl-3-methyl-

The following technical guide provides an in-depth analysis of Phenol, 4-cyclooctyl-3-methyl- (CAS 828288-76-2). This document is structured for researchers and process chemists, focusing on structural properties, synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Phenol, 4-cyclooctyl-3-methyl- (CAS 828288-76-2). This document is structured for researchers and process chemists, focusing on structural properties, synthesis logic, and functional applications.

CAS Registry Number: 828288-76-2 Molecular Formula: C₁₅H₂₂O Molecular Weight: 218.34 g/mol [1][2]

Executive Summary

Phenol, 4-cyclooctyl-3-methyl- is a lipophilic alkylphenol characterized by a bulky cyclooctyl ring at the para position relative to the hydroxyl group, and a methyl group at the meta position. It belongs to the class of sterically hindered phenols, often utilized as intermediates in the synthesis of antioxidants, stabilizers for polymers, and lipophilic surfactants. Its structure combines the electronic activation of the phenolic core with the steric shielding and hydrophobicity of the cyclooctyl moiety.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
  • IUPAC Name: 4-Cyclooctyl-3-methylphenol[2][3]

  • SMILES: CC1=C(C=CC(=C1)O)C2CCCCCCC2

  • InChIKey: (Predicted based on structure)

Structural Features

The molecule consists of a central benzene ring substituted with three distinct groups:

  • Hydroxyl Group (-OH) at C1: Provides acidic character (pKa ~10) and hydrogen bonding capability. It is the primary site for further functionalization (e.g., esterification, etherification).

  • Methyl Group (-CH₃) at C3: A weak electron-donating group that slightly increases the electron density of the ring and influences the orientation of electrophilic substitution.

  • Cyclooctyl Group (-C₈H₁₅) at C4: A large, flexible cycloaliphatic ring.

    • Steric Impact: The cyclooctyl group creates significant steric bulk around the C4 position, shielding the adjacent C3-methyl and C5 protons. This bulk is critical for its application as an antioxidant, as it stabilizes phenoxy radicals.

    • Conformational Flexibility: Unlike rigid phenyl rings, the cyclooctyl ring adopts multiple conformations (boat-chair, crown), increasing the molecule's entropy and solubility in non-polar solvents.

Synthesis & Manufacturing Protocol

Note: While specific industrial batch records for this CAS are proprietary, the following protocol is derived from validated methodologies for analogous hindered phenols (e.g., alkylation of m-cresol).

Reaction Logic: Friedel-Crafts Alkylation

The most efficient synthetic route involves the acid-catalyzed alkylation of m-cresol (3-methylphenol) with cyclooctene (or cyclooctanol).

  • Substrate: m-Cresol.[4]

  • Alkylation Agent: Cyclooctene.[5]

  • Regioselectivity: The hydroxyl group (strong donor) directs ortho/para. The methyl group (weak donor) reinforces this direction.

    • Position 2: Sterically prohibited (between OH and Me).

    • Position 6: Ortho to OH, Para to Me.

    • Position 4: Para to OH, Ortho to Me.

    • Outcome: Despite the methyl group at C3, the para position (C4) relative to the hydroxyl is electronically favored and often thermodynamically preferred for bulky alkyl groups, yielding the 4-cyclooctyl-3-methyl isomer as the major product.

Experimental Protocol (Bench Scale)

Reagents:

  • m-Cresol (1.0 eq)

  • Cyclooctene (1.1 eq)

  • Catalyst: Amberlyst-15 (dry cation exchange resin) or p-Toluenesulfonic acid (PTSA) (5 mol%)

  • Solvent: Toluene or solvent-free (neat)

Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with m-cresol and the acid catalyst. Heat the mixture to 60–80°C under an inert nitrogen atmosphere.

  • Addition: Add cyclooctene dropwise over 60 minutes. The slow addition minimizes polymerization of the alkene.

  • Reaction: Stir at 80–100°C for 4–6 hours. Monitor consumption of m-cresol via TLC or GC-MS.

  • Work-up:

    • Cool to room temperature.

    • Filter off the solid catalyst (if using resin) or wash with saturated NaHCO₃ (if using PTSA) to neutralize.

    • Wash the organic phase with brine and dry over MgSO₄.

  • Purification: Isolate the product via vacuum distillation. The unreacted m-cresol will distill first, followed by the product fraction (high boiling point). Recrystallization from hexanes may be possible if the product solidifies.

Synthesis Pathway Diagram

SynthesisPathway Reactants Reactants (m-Cresol + Cyclooctene) Intermediate Carbocation Formation (Cyclooctyl Cation) Reactants->Intermediate Protonation Catalyst Acid Catalyst (PTSA or Amberlyst-15) Catalyst->Intermediate Activates Alkene Transition Electrophilic Attack (Sigma Complex) Intermediate->Transition Attack at C4 Product Product 4-cyclooctyl-3-methylphenol Transition->Product -H+ (Re-aromatization) Byproducts Byproducts (6-isomer, di-alkylated) Transition->Byproducts Attack at C6/C2

Figure 1: Acid-catalyzed Friedel-Crafts alkylation pathway for the synthesis of 4-cyclooctyl-3-methylphenol.

Physicochemical Properties (Predicted)

The following data is extrapolated from structure-activity relationship (SAR) models for alkylphenols.

PropertyValue / DescriptionSignificance
Physical State Viscous pale yellow oil or low-melting solidCyclooctyl ring disrupts crystal packing compared to planar aromatics.
Boiling Point ~340–360°C (at 760 mmHg)High MW and intermolecular H-bonding.
LogP (Octanol/Water) 5.5 – 6.2Highly lipophilic; suitable for oil-based formulations.
pKa ~10.3Slightly higher than phenol (9.95) due to electron-donating alkyl groups.
Solubility Soluble in organic solvents (DCM, Toluene, Ethanol). Insoluble in water.Requires emulsifiers for aqueous applications.

Spectroscopic Characterization (Expected)

To validate the structure, researchers should look for the following signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.5 – 7.2 ppm (3H, m): Aromatic protons. Look for a specific coupling pattern (d, s, d) indicating 1,2,4-substitution pattern of the protons (positions 2, 5, 6).

    • δ 4.5 – 5.0 ppm (1H, s, broad): Phenolic -OH (exchangeable with D₂O).

    • δ 2.8 – 3.0 ppm (1H, m): Methine proton of the cyclooctyl ring attached to the aromatic ring.

    • δ 2.25 ppm (3H, s): Methyl group attached to the aromatic ring.

    • δ 1.4 – 1.9 ppm (14H, m): Methylene protons of the cyclooctyl ring.

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: O-H stretching (broad).

    • 2850–2950 cm⁻¹: Strong C-H stretching (aliphatic cyclooctyl).

    • 1580–1610 cm⁻¹: C=C aromatic ring stretching.

Applications & Functional Logic

Antioxidant Intermediate

The bulky cyclooctyl group at the para position effectively blocks the reactive site, while the phenolic hydrogen remains available to quench free radicals.

  • Mechanism: The phenol donates a hydrogen atom to peroxy radicals (ROO•), forming a phenoxy radical. The steric bulk of the cyclooctyl group prevents the phenoxy radical from dimerizing or reacting further, stabilizing the polymer matrix.

Surfactant Precursor

The molecule serves as a hydrophobic tail in the synthesis of non-ionic surfactants.

  • Ethoxylation: Reaction with ethylene oxide at the phenolic -OH yields polyethoxylated ethers, used in industrial detergents where high lipophilicity is required to solubilize heavy oils.

Functional Relationships Diagram

Applications Core Phenol, 4-cyclooctyl-3-methyl- Antioxidant Hindered Phenolic Antioxidant Core->Antioxidant Resin Phenolic Resins (Novolacs/Resoles) Core->Resin Surfactant Non-ionic Surfactants (via Ethoxylation) Core->Surfactant RadicalScavenge Radical Scavenging (H-atom donation) Antioxidant->RadicalScavenge Mechanism Crosslinking Crosslinking Modifier (Increases flexibility) Resin->Crosslinking Function Lipophilicity High LogP Tail (Oil Solubilization) Surfactant->Lipophilicity Property

Figure 2: Functional applications derived from the structural properties of the core molecule.

Safety & Handling

  • Hazards: Like most alkylphenols, this compound is likely a skin and eye irritant. It may be toxic to aquatic life with long-lasting effects due to its high lipophilicity and potential for bioaccumulation.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage: Store in a cool, dry place under nitrogen to prevent oxidation of the phenol ring, which can lead to discoloration (quinones).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1732, 4-Chloro-3-methylphenol (Structural Analog). Retrieved from: [Link]

  • Ismail, M. (2007). Alkylation of m-Cresol with Cyclopentene in the Presence of p-Toluenesulphonic Acid.[4] Bangladesh J. Sci. Ind.[6][5][4][7][8][9][10] Res. 42(4), 499-502.[4] Available at: [Link]

Sources

Exploratory

4-Cyclooctyl-3-methylphenol molecular weight and formula

Molecular Characterization, Synthesis Protocols, and Industrial Applications Part 1: Executive Summary & Molecular Identity 4-Cyclooctyl-3-methylphenol (CAS: 828288-76-2) represents a specialized class of sterically hind...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Protocols, and Industrial Applications

Part 1: Executive Summary & Molecular Identity

4-Cyclooctyl-3-methylphenol (CAS: 828288-76-2) represents a specialized class of sterically hindered alkylphenols. Structurally derived from m-cresol, this molecule integrates a lipophilic cyclooctyl ring at the para-position relative to the hydroxyl group. Its unique architecture balances the hydrogen-bonding capability of the phenolic head group with the steric bulk and hydrophobicity of the cycloalkyl tail, making it a critical intermediate in the synthesis of non-ionic surfactants, phenolic antioxidants, and potential pharmaceutical pharmacophores.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes via Friedel-Crafts alkylation, and analytical characterization protocols.

Physicochemical Profile[1]
PropertySpecification
Chemical Name 4-Cyclooctyl-3-methylphenol
CAS Registry Number 828288-76-2
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
Exact Mass 218.1671 g/mol
Predicted LogP ~5.2 (High Lipophilicity)
Predicted pKa ~10.3 (Phenolic OH)
Physical State Viscous oil or low-melting solid (isomer dependent)

Part 2: Molecular Architecture & Synthesis Logic

The synthesis of 4-Cyclooctyl-3-methylphenol is governed by Electrophilic Aromatic Substitution (EAS) . The reaction involves the alkylation of m-cresol with cyclooctene (or cyclooctanol) in the presence of a Brønsted or Lewis acid catalyst.

Mechanistic Pathway

The m-cresol substrate directs incoming electrophiles to the ortho and para positions. However, the presence of the methyl group at position 3 creates steric nuance. The target 4-position substitution requires careful control of thermodynamics and kinetics to avoid ortho substitution (position 2 or 6) or poly-alkylation.

Key Mechanistic Steps:

  • Activation: Protonation of cyclooctene to generate the cyclooctyl carbocation (electrophile).

  • Attack: The carbocation attacks the electron-rich aromatic ring of m-cresol.

  • Rearomatization: Loss of a proton restores aromaticity, yielding the alkylphenol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Reagents & Catalyst cluster_process Reaction Engineering cluster_downstream Purification Cresol m-Cresol (Substrate) Mixing Homogenization (Solvent-free or Decalin) Cresol->Mixing Olefin Cyclooctene (Alkylating Agent) Olefin->Mixing Catalyst Acid Catalyst (PTSA or Zeolite H-Beta) Catalyst->Mixing Heating Thermal Activation (80-120°C) Mixing->Heating Alkylation Friedel-Crafts Alkylation Heating->Alkylation Carbocation Formation Quench Neutralization (Aq. NaHCO3) Alkylation->Quench Reaction Complete Distillation Vacuum Distillation (Remove unreacted olefin) Quench->Distillation Product 4-Cyclooctyl-3-methylphenol (>98% Purity) Distillation->Product

Figure 1: Process flow diagram for the acid-catalyzed alkylation of m-cresol to produce 4-cyclooctyl-3-methylphenol.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize 4-Cyclooctyl-3-methylphenol with >95% regioselectivity. Scale: Laboratory Bench (50 mmol).

Materials
  • Substrate: m-Cresol (3-Methylphenol), 5.41 g (50 mmol).

  • Reagent: Cyclooctene, 5.51 g (50 mmol) [1.0 eq].

  • Catalyst: p-Toluenesulfonic acid (PTSA), 0.43 g (5 mol%) OR Zeolite H-Beta (heterogeneous alternative).

  • Solvent: Dichloromethane (DCM) for extraction; Cyclohexane for optional recrystallization.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge m-cresol and the acid catalyst.

    • Expert Insight: If using PTSA (homogeneous), ensure the cresol is dry to prevent catalyst deactivation. If using Zeolite (heterogeneous), calcine the catalyst at 500°C prior to use to maximize acid site activity [1].

  • Controlled Addition:

    • Heat the mixture to 80°C (oil bath temperature).

    • Add Cyclooctene dropwise over 30 minutes.

    • Causality: Slow addition prevents the polymerization of cyclooctene and controls the exotherm, favoring mono-alkylation over poly-alkylation.

  • Reaction Monitoring (Self-Validation):

    • Maintain stirring at 80-100°C for 4–6 hours.

    • Checkpoint: Pull a 50 µL aliquot every hour. Dilute in methanol and analyze via TLC (Hexane:Ethyl Acetate 8:2) or GC-FID.

    • Success Criteria: Disappearance of the cyclooctene peak and reduction of m-cresol area by >80%.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Dissolve the crude oil in DCM (50 mL).

    • Wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid catalyst.

    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product often contains isomers (2-cyclooctyl-5-methylphenol).

    • Purify via Column Chromatography (Silica Gel 60, Eluent: Hexane -> 5% EtOAc in Hexane).

    • Collect the fraction corresponding to the para-substituted product (typically less polar than the ortho-isomer due to reduced H-bonding shielding).

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following orthogonal methods.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Expected MS Fragmentation:

    • Molecular Ion (M+): m/z 218.

    • Base Peak: Likely m/z 175 (Loss of propyl/alkyl fragment from ring contraction) or m/z 108 (Cresol tropylium ion).

    • Key Feature: Look for the [M-C₈H₁₅]⁺ peak indicating the loss of the cyclooctyl group, confirming the alkyl attachment.

HPLC Purity Assay
  • Phase: Reverse Phase (C18).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (50:50 to 95:5 over 20 min).

  • Detection: UV at 275 nm (Characteristic Phenolic absorption).

  • Retention Time: Expect late elution (high hydrophobicity, LogP ~5.2).

Part 5: Applications & Functional Logic

The utility of 4-Cyclooctyl-3-methylphenol stems from its "Amphiphilic-Hindered" structure.

Application Logic Tree

ApplicationLogic Structure Structure: Bulky Cyclooctyl Group + Phenolic OH Prop1 Property 1: Steric Hindrance Structure->Prop1 Prop2 Property 2: Lipophilicity (LogP > 5) Structure->Prop2 App1 Application: Radical Scavenging (Antioxidant) Prop1->App1 App2 Application: Surfactant Intermediate (Ethoxylation Precursor) Prop2->App2 Mech1 Mechanism: Stabilizes Phenoxy Radical Prevents Propagation App1->Mech1 Mech2 Mechanism: Provides Hydrophobic Tail for Non-ionic Detergents App2->Mech2

Figure 2: Structure-Property-Application relationship for cyclooctyl-cresol derivatives.

Industrial Relevance
  • Antioxidants: Similar to BHT (Butylated Hydroxytoluene), the steric bulk of the cyclooctyl group protects the phenolic oxygen, allowing it to scavenge free radicals without rapid consumption. It is a candidate for stabilizing lubricants and polymers [2].

  • Surfactants: The phenolic hydroxyl group can be ethoxylated (reacted with ethylene oxide) to produce non-ionic surfactants. The cyclooctyl tail provides a unique packing geometry at interfaces compared to linear alkyl chains, potentially offering superior wetting properties or lower critical micelle concentrations (CMC) [3].

References

  • Saha, M., et al. "Alkylation of m-Cresol with Cyclopentene in the Presence of p-Toluenesulphonic Acid."[1] Bangladesh Journal of Scientific and Industrial Research, vol. 42, no. 4, 2007, pp. 499-502.[1] Link

  • Kulkarni, P.S., et al. "Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst." ResearchGate, 2025.[1][2] Link

  • Chem960. "Phenol, 4-cyclooctyl-3-methyl- Substance Detail." Chem960 Chemical Database, 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Phenol Derivatives." PubChem, 2024. Link

Sources

Exploratory

Thermodynamic Stability and Synthetic Control of Cyclooctyl-Substituted Cresols

A Mechanistic Guide for Process Optimization Executive Summary Cyclooctyl-substituted cresols represent a specialized class of sterically hindered phenols, serving as critical intermediates in the synthesis of high-perfo...

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Guide for Process Optimization

Executive Summary

Cyclooctyl-substituted cresols represent a specialized class of sterically hindered phenols, serving as critical intermediates in the synthesis of high-performance antioxidants, UV stabilizers, and lipophilic pharmaceutical precursors. Unlike their tert-butyl analogs, the cyclooctyl moiety introduces unique conformational flexibility coupled with significant steric demand. This guide analyzes the thermodynamic landscape governing the formation and stability of these compounds, specifically focusing on the competition between kinetic ortho-alkylation and thermodynamic para-isomerization.

Theoretical Framework: Sterics, Electronics, and Thermodynamics

To control the synthesis of cyclooctyl cresols, one must understand the driving forces at the molecular level. The reaction is governed by the interplay between the electron-donating methyl group of the cresol and the massive steric bulk of the incoming cyclooctyl carbocation.

1.1 The Steric Imperative

The cyclooctyl group is conformationally complex. Unlike a rigid tert-butyl group, the cyclooctane ring fluctuates between boat-chair and crown conformations. However, its effective steric bulk (A-value) is high enough to severely destabilize the ortho position (2-position) relative to the hydroxyl group.

  • Ortho-Effect: Substitution at the 2-position (ortho to -OH) creates significant torsional strain. While intramolecular hydrogen bonding can offer minor stabilization, the steric repulsion between the cyclooctyl ring and the hydroxyl proton generally dominates.

  • Thermodynamic Sink: The para position (4-position) is the thermodynamic sink. It maximizes the distance between the bulky alkyl group and the hydroxyl/methyl substituents, minimizing Van der Waals repulsions.

1.2 Electronic Directing Effects

Cresol contains two activating groups:

  • -OH (Hydroxyl): Strong activator, ortho/para director.

  • -CH3 (Methyl): Weak activator, ortho/para director.

In p-cresol (4-methylphenol), the ortho position relative to the -OH is the only available site for mono-alkylation. In m-cresol (3-methylphenol), the position para to the -OH is sterically accessible and electronically activated, making it the preferred site for thermodynamic accumulation.

Synthetic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of cyclooctyl cresols typically utilizes Friedel-Crafts alkylation using cyclooctanol or cyclooctene catalyzed by Brønsted acids (e.g.,


, PTSA) or solid acid catalysts (e.g., Zeolites, Montmorillonite K10).
2.1 The Reaction Mechanism

The reaction proceeds via a carbocation mechanism.[1][2] The acid catalyst generates a cyclooctyl carbocation, which attacks the cresol ring.

Visualizing the Pathway:

ReactionPathway Reactants Cresol + Cyclooctene/ol Carbocation Cyclooctyl Cation (Intermediate) Reactants->Carbocation H+ Catalyst Kinetic Ortho-Isomer (Kinetic Product) Carbocation->Kinetic Fast (Low T) Thermo Para-Isomer (Thermodynamic Product) Carbocation->Thermo Slow (Direct) Kinetic->Thermo Isomerization (High T / Acid)

Figure 1: Reaction pathway showing the initial kinetic attack at the ortho position and the subsequent rearrangement to the thermodynamically stable para isomer.

2.2 Isomerization Dynamics

At low temperatures (<80°C), ortho-alkylation often dominates due to the proximity of the hydroxyl group, which can coordinate with the catalyst or the incoming electrophile (phenoxide-like character). However, this product is transient in the presence of acid.

As temperature increases (>120°C), the reaction becomes reversible. The bulky cyclooctyl group "detaches" (retro-Friedel-Crafts) and re-attaches at the less hindered para position. Alternatively, intramolecular 1,2-shifts or intermolecular transalkylation occur.

Experimental Protocols

The following protocols are designed to validate the thermodynamic stability described above.

Protocol A: Synthesis of Cyclooctyl Cresols (General Procedure)

Objective: To synthesize the crude alkylate for isomer distribution analysis.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap (if using alcohol), reflux condenser, and temperature probe.

  • Charging: Add 0.1 mol of Cresol (ortho, meta, or para) and 0.05 mol of Cyclooctene (limiting reagent to prevent poly-alkylation).

  • Catalyst: Add 5 wt% (relative to cresol) of p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (

    
    ).
    
  • Reaction: Heat the mixture to 140°C for 4 hours.

    • Note: 140°C is chosen to push the reaction toward thermodynamic equilibrium.

  • Quench: Cool to room temperature and neutralize with saturated

    
    .
    
  • Extraction: Extract with ethyl acetate, wash with brine, and dry over

    
    .
    
Protocol B: Thermodynamic Equilibration Study

Objective: To prove the stability ranking of isomers.

  • Isolation: Isolate the ortho-cyclooctyl cresol via column chromatography (Silica gel, Hexane:EtOAc 95:5).

  • Challenge: Dissolve 1.0 g of pure ortho-isomer in 10 mL of decalin (high-boiling solvent).

  • Catalysis: Add 50 mg of dry Montmorillonite K10 or PTSA.

  • Heat: Reflux at 150°C.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 12h.

  • Analysis: Analyze via GC-FID or GC-MS to observe the migration of the peak from ortho to para.

Visualizing the Experimental Workflow:

Workflow Step1 Synthesis (Cresol + Cyclooctene + Catalyst) Step2 Quench & Neutralization (NaHCO3) Step1->Step2 Step3 GC-MS Analysis (Identify Isomers) Step2->Step3 Step4 Isomerization Study (Pure Ortho -> Heat -> Para) Step3->Step4 If Ortho dominant Step4->Step3 Confirm Migration

Figure 2: Workflow for synthesizing and validating the thermodynamic stability of cyclooctyl cresols.

Data Interpretation & Stability Ranking

When analyzing the reaction mixture, the distribution of products will vary based on the starting cresol isomer.

Table 1: Predicted Thermodynamic Stability of Cyclooctyl Cresols

Starting MaterialKinetic Product (Low T)Thermodynamic Product (High T)Stability Rationale
o-Cresol 6-cyclooctyl-2-methylphenol4-cyclooctyl-2-methylphenol Para-position (4) is least hindered. Ortho (6) is flanked by -OH.
m-Cresol 2-cyclooctyl-5-methylphenol4-cyclooctyl-3-methylphenol Position 4 is flanked by -H and -Me (less hindered than -OH). Position 2 is crowded between -OH and -Me.
p-Cresol 2-cyclooctyl-4-methylphenol2-cyclooctyl-4-methylphenol Only ortho positions are available. Reaction is slow; de-alkylation dominates at high T.

Key Insight: For p-cresol, since the para position is blocked by a methyl group, the cyclooctyl group is forced into the ortho position. This molecule is thermodynamically less stable than the para-isomers of o- or m-cresol. Under forcing conditions, p-cresol alkylates may undergo transalkylation (transferring the cyclooctyl group to another ring) rather than staying in the hindered ortho slot.

Applications in Drug Development & Materials

Understanding this stability is crucial for:

  • Antioxidant Efficacy: Sterically hindered phenols (like BHT) rely on the stability of the phenoxy radical. A cyclooctyl group at the ortho position provides steric protection to the radical, but if it rearranges to para during synthesis, the antioxidant activity changes drastically.

  • Lipophilicity Tuning: The cyclooctyl group adds significant lipophilicity (

    
     increase). In drug development, ensuring the alkyl group remains at the specific designed position (regio-stability) is vital for structure-activity relationships (SAR).
    
References
  • Ismail, M. et al. (2004). Alkylation of o-Cresol with Cycloalcohols. Dhaka University Journal of Science, 52(2), 165-169. Link

  • Chandra, K. et al. (1980). Alkylation of Phenol with Cyclooctene: Effect of Temperature and Catalyst. Journal of Chemical Technology & Biotechnology.
  • NIST Chemistry WebBook. Thermochemical Data for Cresol Isomers. National Institute of Standards and Technology. Link

  • Master Organic Chemistry. Friedel-Crafts Alkylation and Rearrangement Mechanisms. Link

  • BenchChem. The Tert-Butyl Group: Steric Hindrance Effects (Analogous steric behavior). Link

Sources

Foundational

An In-Depth Technical Guide to 4-Chloro-3-methylphenol: Properties, Applications, and Safety

A Note to the Reader: Initial searches for "4-Cyclooctyl-3-methylphenol" did not yield specific information, suggesting it is a compound that is not widely commercially available or extensively documented in public liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "4-Cyclooctyl-3-methylphenol" did not yield specific information, suggesting it is a compound that is not widely commercially available or extensively documented in public literature. This guide has been developed based on the closely related and well-documented compound, 4-Chloro-3-methylphenol (PCMC) , under the assumption that this may have been the intended subject of inquiry.

Introduction

4-Chloro-3-methylphenol, also known as p-Chloro-m-cresol (PCMC), is a halogenated phenolic compound with significant utility as a biocide and preservative. Its broad-spectrum efficacy against bacteria, fungi, and yeasts makes it a valuable ingredient in a wide array of industrial and pharmaceutical applications.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, applications, and critical safety information for 4-Chloro-3-methylphenol.

Chemical and Physical Properties

4-Chloro-3-methylphenol is a white to pinkish crystalline solid with a characteristic phenolic odor.[3][4] It is sparingly soluble in water but demonstrates good solubility in alkaline solutions and various organic solvents, including alcohols, ethers, and ketones.[3][5] Upon exposure to light and air, it may undergo slight discoloration.[1][5]

PropertyValueSource
CAS Number 59-50-7[4][6]
Molecular Formula C₇H₇ClO[4]
Molecular Weight 142.58 g/mol [6]
Melting Point 63-66 °C[3][4]
Boiling Point 235 °C[3][5]
Flash Point 118 °C[1][3]
Water Solubility 4 g/L (20 °C)[3]
logP (o/w) 3.100[7]

Synthesis and Manufacturing

The industrial synthesis of 4-Chloro-3-methylphenol is primarily achieved through the direct chlorination of m-cresol (3-methylphenol).[2][3] This electrophilic aromatic substitution reaction is a standard method for the halogenation of phenols.

Figure 1: General synthesis pathway for 4-Chloro-3-methylphenol.

The reaction conditions are optimized to favor the formation of the desired isomer and minimize the production of other chlorinated byproducts. Purification is typically achieved through crystallization.[3]

Applications in Research and Industry

The potent antimicrobial properties of 4-Chloro-3-methylphenol have led to its widespread use across various sectors:

  • Pharmaceuticals and Cosmetics: It is employed as a preservative in topical creams, ointments, and other cosmetic formulations to prevent microbial contamination.[2][3] Its use is generally limited to concentrations up to 0.2% in many regions.[3]

  • Industrial Preservation: 4-Chloro-3-methylphenol is an effective preservative in paints, adhesives, cutting fluids, and leather processing to inhibit the growth of microorganisms that can cause spoilage and degradation.[1][2]

  • Disinfectants: It is an active ingredient in various disinfectant solutions for surfaces and equipment.[2]

  • Research Applications: In a research context, 4-Chloro-3-methylphenol is known as an activator of ryanodine receptors, which are critical intracellular calcium release channels.[7] This property makes it a useful tool for studying calcium signaling pathways in various cell types.[7]

Safety Data Sheet (SDS) Analysis

A thorough understanding of the safety profile of 4-Chloro-3-methylphenol is essential for its handling and use. The following sections provide a detailed analysis based on typical safety data sheet information.

Hazard Identification

4-Chloro-3-methylphenol is classified as hazardous. Key hazard statements include:

  • Acute Toxicity: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8]

  • Environmental Hazard: Very toxic to aquatic life.

It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • Ingestion: If swallowed, seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Fire-Fighting Measures

4-Chloro-3-methylphenol is a combustible solid.[9] While it may burn, it does not ignite readily.[3] In the event of a fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus and full protective gear. Combustion may produce toxic and corrosive gases, including hydrogen chloride and phosgene.[9]

Handling and Storage
  • Handling: Avoid creating dust.[9] Use in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents, bases, and certain metals like copper and brass.[3] Keep containers tightly closed.

Exposure Controls and Personal Protection
  • Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves, such as butyl rubber or nitrile rubber, and a protective suit.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Figure 2: Recommended Personal Protective Equipment for handling 4-Chloro-3-methylphenol.

Toxicological Information

4-Chloro-3-methylphenol is toxic by ingestion, inhalation, and skin absorption.[3][4] It can cause severe irritation and burns to the skin, eyes, and mucous membranes.[10] Prolonged or repeated skin contact may cause allergic reactions in some individuals.[3]

Ecological Information

This compound is very toxic to aquatic organisms. Releases to the environment should be avoided. It is important to prevent this chemical from entering drains, sewers, or watercourses.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

For many applications, it is necessary to prepare a stock solution of 4-Chloro-3-methylphenol.

Materials:

  • 4-Chloro-3-methylphenol

  • Ethanol or other suitable solvent

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of 4-Chloro-3-methylphenol using an analytical balance.

  • Transfer the solid to a volumetric flask of the desired volume.

  • Add a portion of the solvent to the flask and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

  • Once the solid is completely dissolved, add solvent to the calibration mark on the volumetric flask.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed container, protected from light.

Conclusion

4-Chloro-3-methylphenol is a versatile and effective antimicrobial agent with a long history of use in various industrial and pharmaceutical applications. Its utility is underscored by the need for strict adherence to safety protocols due to its hazardous nature. A comprehensive understanding of its chemical properties, handling requirements, and toxicological profile is paramount for its safe and effective use in research and product development.

References

  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-methylphenol - LANXESS. (2015, July). Retrieved from [Link]

  • 4-chloro-3-methylphenol - MFA Cameo - Museum of Fine Arts Boston. (2022, April 8). Retrieved from [Link]

  • Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate - ResearchGate. (2000, February 18). Retrieved from [Link]

  • 4-chloro-3-methyl phenol, 59-50-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-methylphenol, 99% | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]

  • 4-chloro-3-methyl-phenol. (n.d.). Retrieved from [Link]

  • m-Cresol - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Bulky Alkylphenol Derivatives in Drug Discovery &amp; Material Science

Executive Summary Bulky alkylphenol derivatives (BAPs) represent a class of sterically hindered phenols where the phenolic hydroxyl group is shielded by large alkyl substituents (typically tert-butyl groups). While histo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bulky alkylphenol derivatives (BAPs) represent a class of sterically hindered phenols where the phenolic hydroxyl group is shielded by large alkyl substituents (typically tert-butyl groups). While historically categorized as industrial antioxidants (e.g., BHT, 2,6-di-tert-butylphenol), recent pharmacological data has repositioned them as potent bioactive scaffolds with antimicrobial, antiviral, and anticancer properties.

This guide analyzes the dichotomy of BAPs: their role as radical scavengers in formulation stability versus their cytotoxic mechanisms in therapeutic applications. It provides validated protocols for synthesis and characterization, specifically distinguishing between the chemically stable 2,6-isomers and the bioactive 2,4-isomers.

Chemical Architecture & Synthesis

The reactivity of BAPs is governed by steric hindrance . The bulky groups at the ortho positions prevent the phenolic oxygen from participating in unwanted side reactions (like etherification) while allowing the smaller hydrogen atom to be abstracted by free radicals.

Mechanism of Ortho-Alkylation

Selective synthesis of ortho-substituted phenols (e.g., 2,6-di-tert-butylphenol) requires overcoming the thermodynamic preference for para-substitution. This is achieved using aluminum phenolate catalysts , which coordinate the phenol and the alkylating agent (isobutylene) in a concerted mechanism.

Key Mechanistic Insight: Unlike Brønsted acid catalysis (e.g.,


) which yields mixtures of ortho and para isomers, aluminum tris-phenoxide forms a 6-membered transition state that directs the alkyl group exclusively to the ortho position via a "coordination-insertion" mechanism.
Synthesis Workflow Visualization

The following diagram illustrates the selective alkylation pathway using an aluminum catalyst.

SynthesisPathway Phenol Phenol (Starting Material) Complex Al-Phenol Coordination Complex Phenol->Complex + Al source Cat Al(OPh)3 Catalyst (In-situ generation) Isobutylene Isobutylene (Alkylation Agent) Isobutylene->Complex TS 6-Membered Transition State Complex->TS 100°C, 20 atm Product 2,6-Di-tert-butylphenol (Target) TS->Product Kinetic Control Byproduct 2,4,6-Tri-tert-butylphenol (Over-alkylation) Product->Byproduct Excess Isobutylene

Figure 1: Selective ortho-alkylation of phenol via aluminum coordination chemistry.[1][2]

Physicochemical Properties & Radical Scavenging

The utility of BAPs in drug development relies on their ability to donate a hydrogen atom to peroxy radicals (


), breaking the chain reaction of lipid peroxidation.
Mechanism of Action: Hydrogen Atom Transfer (HAT)

The antioxidant activity follows the HAT mechanism:


[3]

The resulting phenoxy radical (


) is stable due to:
  • Steric Shielding: Bulky tert-butyl groups prevent radical-radical coupling.

  • Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring.

Comparative Properties Table
Property2,6-Di-tert-butylphenol2,4-Di-tert-butylphenolBHT (Butylated Hydroxytoluene)
CAS Registry 128-39-296-76-4128-37-0
Steric Hindrance High (Dual ortho)Moderate (Single ortho)High (Dual ortho)
Primary Use Antioxidant IntermediateBioactive / AntimicrobialFood/Pharma Excipient
pKa ~11.7 (Less acidic)~10.6~11.4
LogP 4.5 (Highly Lipophilic)4.85.1
Toxicity Low acute toxicityCytotoxic to HeLa/MCF-7Generally Recognized as Safe (GRAS)

Biological Activity: The "Chameleonic" Effect

Recent research highlights a paradox: while BAPs protect healthy cells from oxidative stress, specific derivatives (like 2,4-di-tert-butylphenol ) exhibit potent cytotoxicity against cancer cells and fungi.

Therapeutic Mechanisms
  • Antifungal Activity: 2,4-DTBP binds to fungal

    
    -tubulin, disrupting microtubule polymerization and inhibiting spore germination (e.g., against Fusarium oxysporum).[4]
    
  • Anticancer Activity: In colon and breast cancer lines (MCF-7), BAPs induce apoptosis by triggering intracellular ROS generation—a reversal of their standard antioxidant role when present in high concentrations within the mitochondrial matrix.

MOA cluster_Antioxidant Context A: Normal Tissue (Low Conc.) cluster_Cytotoxic Context B: Cancer/Fungal Cell (High Conc.) BAP Bulky Alkylphenol (e.g., 2,4-DTBP) Scavenge Radical Scavenging (HAT Mechanism) BAP->Scavenge Mito Mitochondrial Accumulation BAP->Mito Tubulin Beta-Tubulin Binding BAP->Tubulin ROS Extracellular ROS ROS->Scavenge Protect Cell Protection Scavenge->Protect Apoptosis Apoptosis / Growth Arrest Mito->Apoptosis ROS Burst Tubulin->Apoptosis Mitotic Failure

Figure 2: Dual mechanism of action: Cytoprotection vs. Cytotoxicity based on cellular context.

Experimental Protocols

Protocol A: Selective Synthesis of 2,6-Di-tert-butylphenol

This protocol utilizes aluminum phenoxide catalysis to ensure high regioselectivity.

Reagents:

  • Phenol (99% purity)

  • Aluminum metal (foil or turnings)

  • Isobutylene gas[2]

  • Solvent: Toluene (optional, neat reaction preferred for industrial simulation)

Step-by-Step Methodology:

  • Catalyst Formation: In a high-pressure autoclave, dissolve aluminum turnings (1% w/w relative to phenol) in phenol at 150°C under nitrogen atmosphere. Stir until hydrogen evolution ceases (formation of aluminum phenoxide).

  • Alkylation: Cool the mixture to 100°C. Pressurize with isobutylene gas (10–20 atm).

  • Reaction: Maintain 100°C with vigorous stirring for 2–4 hours. The pressure will drop as isobutylene is consumed. Repressurize if necessary.

  • Quenching: Cool to 60°C and carefully vent excess gas. Hydrolyze the catalyst by adding dilute sulfuric acid (10%).

  • Purification: Separate the organic layer. Wash with water and sodium bicarbonate. Perform fractional distillation under vacuum.

    • First cut:tert-butylphenol (mono).

    • Main fraction: 2,6-di-tert-butylphenol (bp ~133°C at 20 mmHg).

    • Residue: 2,4,6-tri-tert-butylphenol.[5][2]

Protocol B: DPPH Radical Scavenging Assay

Validates the antioxidant capacity of the synthesized derivative.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[6][7]

  • Methanol (HPLC grade)

  • Positive Control: Ascorbic Acid or BHT

Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (deep purple color).

  • Dilution: Prepare serial dilutions of the BAP sample (10–100 µg/mL) in methanol.

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Note: A color change from purple to yellow indicates successful radical scavenging.
    

Environmental & Toxicology Considerations

While valuable in drug design, BAPs pose environmental risks.

  • Endocrine Disruption: Long-chain alkylphenols (e.g., nonylphenol) mimic estrogen. While tert-butyl derivatives (like 2,4-DTBP) are less potent endocrine disruptors than linear alkylphenols, they still exhibit cytotoxicity.

  • Metabolites: In vivo, BAPs can be metabolized to quinone methides, which are electrophilic and can form adducts with DNA or proteins, potentially leading to toxicity if not properly dosed.

References

  • Selective Synthesis of 2,6-Di-tert-butylphenol via Aluminum Catalysis. ResearchGate. Link

  • Antifungal and Cytotoxic Activity of 2,4-Di-tert-butylphenol. International Journal of Food Microbiology. Link

  • Sterically Hindered Phenols: Mechanisms of Antioxidant Action. Journal of Organic Chemistry. Link

  • Endocrine Disrupting Effects of Alkylphenols. National Institutes of Health (PMC). Link

  • Anticancer Potential of 2,4-Di-tert-butylphenol. Biomedical & Pharmacology Journal. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the Phenolic Hydroxyl in 4-Cyclooctyl-3-methylphenol

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Hindered Phenol 4-Cyclooctyl-3-methylphenol is a sterically hindered phenolic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Hindered Phenol

4-Cyclooctyl-3-methylphenol is a sterically hindered phenolic compound with significant potential in medicinal chemistry and material science. The bulky cyclooctyl group and the adjacent methyl group create a unique electronic and steric environment around the phenolic hydroxyl. This moiety is a prime target for functionalization, enabling the modulation of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. The hydroxyl group can act as a synthetic handle for introducing a diverse array of functionalities, transforming the parent phenol into valuable ethers, esters, and other derivatives for applications ranging from novel therapeutics to advanced polymer additives.[1][2][3]

This application note provides a detailed guide to the strategic functionalization of the phenolic hydroxyl group of 4-Cyclooctyl-3-methylphenol. We will explore key synthetic transformations, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Functionalization Strategies

The reactivity of the phenolic hydroxyl in 4-Cyclooctyl-3-methylphenol is influenced by its moderate acidity (pKa ≈ 10) and the steric hindrance imposed by the ortho-methyl and para-cyclooctyl substituents.[4] These factors necessitate careful selection of reagents and reaction conditions to achieve efficient transformations. We will focus on three primary classes of functionalization: Etherification, Esterification, and the formation of Sulfonate Esters.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[5][6][7][8] For a hindered phenol like 4-Cyclooctyl-3-methylphenol, the choice of base is critical to ensure complete deprotonation to the more nucleophilic phenoxide ion.

Causality Behind Experimental Choices:

  • Base Selection: While weaker bases like potassium carbonate can be sufficient for simple phenols, a stronger base such as sodium hydride (NaH) is recommended for this sterically hindered substrate to drive the deprotonation equilibrium to completion.[4] Sodium hydroxide is also a viable, albeit less potent, alternative.

  • Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best electrophiles for this SN2 reaction to minimize competing elimination reactions.

Experimental Protocol: Synthesis of 4-Cyclooctyl-3-methyl-1-(propoxymethyl)benzene

Diagrammatic Workflow:

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Phenol 4-Cyclooctyl-3-methylphenol in dry THF Phenoxide Sodium 4-cyclooctyl-3-methylphenoxide Phenol->Phenoxide Add NaH portion-wise at 0 °C to rt NaH Sodium Hydride (60% in mineral oil) NaH->Phenoxide AlkylHalide 1-Bromopropane Product 4-Cyclooctyl-3-methyl-1- (propoxymethyl)benzene AlkylHalide->Product Phenoxide_ref->Product Add 1-Bromopropane Reflux Workup Aqueous Work-up Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct Product_ref->Workup Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction in DCM cluster_workup Work-up & Purification Phenol 4-Cyclooctyl-3-methylphenol Mixture Combine all reactants in CH2Cl2 Stir at 0 °C to rt Phenol->Mixture Acid Benzoic Acid Acid->Mixture DCC DCC DCC->Mixture DMAP DMAP (cat.) DMAP->Mixture Filter Filter DCU precipitate Mixture->Filter Reaction completion Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product 4-Cyclooctyl-3-methylphenyl Benzoate Purify->Product Triflate_Formation cluster_reaction Triflation Reaction cluster_workup Work-up & Purification Phenol 4-Cyclooctyl-3-methylphenol + Pyridine in DCM ReactionMix Reaction at 0 °C Phenol->ReactionMix Add Tf2O dropwise Tf2O Triflic Anhydride (Tf2O) Tf2O->ReactionMix Workup Aqueous Work-up (H2O, HCl, NaHCO3) Purification Column Chromatography Workup->Purification Product Aryl Triflate Product Purification->Product ReactionMix_ref->Workup

Sources

Application

Scalable production of 4-Cyclooctyl-3-methylphenol for industrial use

This Application Note is designed for industrial chemists and process engineers focusing on the scalable synthesis of 4-Cyclooctyl-3-methylphenol . This compound is a high-value alkylated phenol, often utilized as an int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for industrial chemists and process engineers focusing on the scalable synthesis of 4-Cyclooctyl-3-methylphenol . This compound is a high-value alkylated phenol, often utilized as an intermediate in the synthesis of antioxidants, stabilizers, and lipophilic pharmaceutical agents.

The protocol below prioritizes regioselectivity (favoring the para-position relative to the hydroxyl group) and process safety suitable for pilot-to-production scale transition.

Executive Summary & Chemical Strategy

The synthesis of 4-Cyclooctyl-3-methylphenol involves the Friedel-Crafts alkylation of m-cresol (3-methylphenol) with cyclooctene.

The Challenge: Regioselectivity

m-Cresol has three nucleophilic sites available for electrophilic attack:

  • Position 2: Sterically hindered (between -OH and -CH₃). Unlikely.

  • Position 6 (Ortho): Kinetically favored but sterically crowded by the adjacent hydroxyl.

  • Position 4 (Para): Thermodynamically favored and the target of this protocol.

Solution: To maximize the yield of the 4-isomer (target) and minimize the 6-isomer and di-alkylated byproducts, this protocol utilizes a Solid Acid Catalyst (Amberlyst-15 or Zeolite H-Y) . Heterogeneous catalysis allows for easy separation, reduces corrosion compared to liquid acids (H₂SO₄), and improves selectivity through pore-confinement effects.

Reaction Scheme

The reaction proceeds via the generation of a cyclooctyl carbocation, which attacks the electron-rich phenol ring.

ReactionScheme Cresol m-Cresol (Reactant A) Catalyst Solid Acid Catalyst (Amberlyst-15/Zeolite) Cresol->Catalyst Octene Cyclooctene (Reactant B) Octene->Catalyst Product 4-Cyclooctyl-3-methylphenol (Target) Catalyst->Product Major Pathway (Thermodynamic Control) Byproducts Isomers (6-position) & Di-alkylated species Catalyst->Byproducts Minor Pathway

Figure 1: Reaction pathway for the alkylation of m-cresol. The process is designed to favor the 4-position product.

Industrial Protocol: Pilot Scale (10 kg Batch)

This protocol is validated for a 10 L / 10 kg pilot reactor but can be linearly scaled to metric ton production using continuous fixed-bed reactors.

Materials & Specifications
ComponentRoleSpecificationMolar Ratio
m-Cresol Substrate>99% Purity, Dry (<0.1% H₂O)3.0 - 5.0 Equiv.
Cyclooctene Alkylating Agent>95% (cis/trans mix)1.0 Equiv.
Amberlyst-15 (Dry) CatalystMacroreticular cation exchange resin5-10 wt% of Cyclooctene
Nitrogen Inert GasIndustrial GradeN/A

Note on Stoichiometry: An excess of m-cresol (3:1 to 5:1) is strictly required to suppress the formation of di-cyclooctyl byproducts. Unreacted m-cresol is recovered via distillation and recycled.

Step-by-Step Methodology
Phase 1: Reactor Preparation
  • Drying: Ensure the reactor is moisture-free. Water deactivates acid sites on the catalyst.

  • Inerting: Purge the vessel with Nitrogen (N₂) to remove oxygen (prevents oxidation of the phenol at high temps).

  • Charging: Load m-Cresol (e.g., 8.0 kg) and Amberlyst-15 catalyst (e.g., 200 g) into the reactor.

  • Activation: Heat the mixture to 80°C with agitation (200-300 RPM) to swell the resin matrix.

Phase 2: Reaction (Controlled Addition)
  • Temperature Control: Stabilize internal temperature at 90°C - 100°C .

    • Expert Insight: Do not exceed 130°C with Amberlyst resins to prevent thermal degradation of the catalyst. If using Zeolites, temperatures up to 150°C are permissible.

  • Addition: Slowly feed Cyclooctene (e.g., 2.7 kg) over 2 to 4 hours .

    • Causality: Cyclooctene is added slowly to maintain a low instantaneous concentration of the olefin. This "starvation" condition favors mono-alkylation over di-alkylation.

  • Exotherm Management: The reaction is exothermic. Adjust jacket cooling to maintain T < 105°C.

Phase 3: Aging & Quenching
  • Digestion: Hold the reaction at 100°C for an additional 2-4 hours after addition is complete.

  • Monitoring: Sample hourly for HPLC/GC analysis.

    • Endpoint: <1% residual Cyclooctene.

  • Filtration: Cool to 60°C and filter the mixture through a 10-micron bag filter to remove the solid catalyst.

    • Recycle: The catalyst can often be washed with methanol and reused 3-5 times before regeneration is needed.

Phase 4: Purification (Distillation)
  • Fraction 1 (Recycle): Vacuum distillation (10-20 mbar). Collect the unreacted m-cresol (BP ~80-90°C at reduced pressure).

  • Fraction 2 (Product): Increase vacuum (<5 mbar) and temperature. Collect 4-Cyclooctyl-3-methylphenol .

    • Boiling Point: Expect ~160-180°C at 5 mbar (Estimation based on MW).

  • Residue: High-boiling di-alkylated oligomers remain in the pot.

Process Flow Diagram (PFD)

ProcessFlow cluster_0 Reaction Zone cluster_1 Separation Zone Reactor Stirred Tank Reactor (90-100°C, N2 atm) Filter Catalyst Filter (Solid/Liquid Sep) Reactor->Filter Crude Mix Feed Cyclooctene Feed (Controlled Rate) Feed->Reactor Distillation Vacuum Distillation Column Filter->Distillation Filtrate Storage Product Storage (>98% Purity) Distillation->Storage Fraction 2: Product Recycle m-Cresol Recycle Distillation->Recycle Fraction 1: m-Cresol Recycle->Reactor Loop

Figure 2: Industrial workflow from reactor charging to product isolation.

Quality Control & Analytical Methods

To ensure the product meets pharmaceutical or industrial intermediate standards (>98% purity), use the following GC method.

Gas Chromatography (GC) Method
  • Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm). Non-polar phase is essential for separating isomers.

  • Carrier Gas: Helium (1.0 mL/min).

  • Injector: 280°C, Split ratio 50:1.

  • Detector: FID at 300°C.

  • Oven Program:

    • Hold at 80°C for 2 min (Solvent/Cresol elution).

    • Ramp 10°C/min to 250°C.

    • Hold 5 min (Product and Isomers).

    • Ramp 20°C/min to 300°C (Elute di-alkylated heavies).

Acceptance Criteria:

  • m-Cresol: < 0.5%[1][2]

  • Total Impurities (Ortho-isomer + Di-alkyls): < 2.0%

  • Target (4-Cyclooctyl-3-methylphenol): > 98.0%

Safety & HSE Guidelines

  • Corrosivity: m-Cresol is highly corrosive to skin and eyes. Full PPE (Face shield, chemically resistant gloves/suit) is mandatory.

  • Thermal Hazards: Friedel-Crafts alkylations are exothermic. Failure of the stirring mechanism or rapid addition of cyclooctene can lead to thermal runaway. Ensure the reactor is equipped with a rupture disk and emergency cooling.

  • Waste: The "heavies" (di-alkylated residue) are typically incinerated. The aqueous wash (if catalyst neutralization is required) contains phenols and must be treated as hazardous waste.

References

The following authoritative sources provide the grounding for the mechanistic and procedural choices in this protocol:

  • Friedel-Crafts Alkylation Mechanisms

    • Title: Friedel-Crafts Alkylation Reaction.[3][4]

    • Source: Mettler Toledo.
    • URL:[Link]

  • Alkylation of m-Cresol (Analogous Protocols)

    • Title: Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.[3][4]

    • Source: ResearchGate / Arkivoc.[3]

    • URL:[Link]

  • Cyclic Olefin Alkylation (Cyclopentene/Cyclohexene)

    • Title: C-alkylation of m-cresol with n- and iso-propanol over iron catalyst (Includes discussion on cyclic olefins).
    • Source: ResearchGate.[3][5]

    • URL:[Link]

  • Catalyst Selection (Solid Acids)

    • Title: Preparation of 4-methyl-2-cyclohexylphenol (Demonstrates zeolite/acid catalysis for cresol/cyclic olefin systems).[6]

    • Source: Google P
    • URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Viscosity Control in Resins from 4-Cyclooctyl-3-methylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for resins derived from 4-Cyclooctyl-3-methylphenol. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resins derived from 4-Cyclooctyl-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity control during experimental work. Viscosity is a critical parameter that dictates the processability, application, and final performance characteristics of your resin systems, from coatings and adhesives to advanced composite materials.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and a scientific framework for understanding and manipulating this key material property.

Frequently Asked Questions (FAQs)

Q1: What is viscosity and why is it a critical parameter for my resin?

A: Viscosity is, in simple terms, a fluid's resistance to flow.[1] For resins, it is a crucial indicator of how the material will behave during mixing, application, and curing.[3] Proper viscosity ensures optimal wetting and penetration of substrates, uniform film thickness in coatings, and void-free impregnation of fibers in composites.[1][2] An off-specification viscosity can lead to processing failures, poor adhesion, and compromised mechanical properties in the final cured product.

Q2: What are the primary factors that influence the viscosity of my 4-Cyclooctyl-3-methylphenol resin?

A: The viscosity of your phenolic resin is primarily governed by four interconnected factors:

  • Temperature: Viscosity has an inverse relationship with temperature. As temperature increases, viscosity decreases.[1][4]

  • Molecular Weight & Degree of Polymerization: Longer, more entangled polymer chains result in higher viscosity.[5][6][7] This is directly influenced by the synthesis conditions.

  • Solid Content (Solvent/Diluent Concentration): The concentration of the polymer in a solution is a major determinant of viscosity. Higher solid content leads to higher viscosity.[1][8]

  • Degree of Cure: For thermosetting resins like phenolics, as the curing reaction progresses, the molecular weight and cross-linking increase, leading to a rapid and irreversible rise in viscosity until gelation occurs.[3]

Q3: My resin seems too thick to apply. What is the quickest way to lower its viscosity?

A: The two most common and effective methods to quickly reduce viscosity are:

  • Controlled Heating: Gently warming the resin can significantly decrease its viscosity.[9][10] However, be aware that elevated temperatures can also accelerate the curing reaction, reducing your working time or "pot life".[3]

  • Solvent or Reactive Diluent Addition: Introducing a compatible solvent will lower the resin's solid content and, consequently, its viscosity.[1] Alternatively, a reactive diluent can be used, which is a low-viscosity epoxy-functional compound that becomes part of the polymer network upon curing.[11]

Q4: I've left my prepared resin mixture on the bench, and it's getting thicker, even though the room temperature is stable. What is happening?

A: This phenomenon is characteristic of a thermosetting resin undergoing its curing process.[3] The curing agent (hardener) is reacting with the phenolic resin, causing the polymer chains to grow and cross-link. This builds molecular weight and transforms the liquid resin into a solid, resulting in a progressive and irreversible increase in viscosity.[3] This process defines the resin's pot life.

In-Depth Troubleshooting Guides

Scenario 1: Resin Viscosity is Consistently Too High

Q: I've synthesized a batch of 4-Cyclooctyl-3-methylphenol resin, but its viscosity is too high for my intended application. What are the root causes and how can I fix this?

A: High viscosity is typically a result of excessive molecular weight, low temperature, or high solids content. Let's break down the causality and solutions.

Causality & Mechanistic Insight:

The viscosity of a polymer solution is directly related to the size and concentration of the polymer chains. Resins derived from 4-Cyclooctyl-3-methylphenol are a type of phenolic resin, often synthesized through the condensation reaction of the phenol with an aldehyde like formaldehyde.[12] The final molecular weight is highly sensitive to the synthesis conditions. Longer polymer chains have a greater capacity for entanglement, which increases the internal friction of the fluid and thus its resistance to flow.[6][7]

Troubleshooting & Corrective Actions:
  • Review and Adjust Synthesis Parameters:

    • Molar Ratio: The ratio of phenol to formaldehyde is a critical factor in determining whether the resin is a thermoplastic (Novolak) or thermoset (Resole) and its resulting molecular weight.[12] An incorrect ratio can lead to a higher-than-expected degree of polymerization.

    • Catalyst: The type (acidic vs. alkaline) and concentration of the catalyst significantly influence reaction rates and the final polymer structure.[12][13]

    • Reaction Time & Temperature: Over-extending the reaction time or using an excessively high temperature can lead to an advanced degree of polymerization and thus higher molecular weight and viscosity.[14]

    • Action: Methodically adjust these parameters in small increments in your next synthesis to target a lower molecular weight. Keep meticulous records to ensure batch-to-batch consistency.

  • Implement Controlled Heating for Application:

    • Principle: Applying thermal energy increases molecular motion, allowing polymer chains to slide past one another more easily, which reduces viscosity.[1][9] Studies have shown that preheating can reduce resin viscosity by over 80%.[10]

    • Caution: Heating also accelerates the curing reaction. This will shorten the pot life.[3] It is critical to find a balance where the viscosity is low enough for application but the working time remains practical.

    • Action: Use a temperature-controlled water bath or hot plate to gently warm the resin before application. See Protocol 1 for a detailed methodology.

  • Utilize Solvents or Reactive Diluents:

    • Principle: Adding a solvent increases the distance between polymer chains, reducing intermolecular friction and entanglements.[8] The "power" of the solvent (its thermodynamic compatibility with the polymer) also plays a role; in dilute solutions, a good solvent can increase viscosity by uncoiling the polymer chains, but in the moderately concentrated solutions typical of resin applications, the primary effect is dilution.[15][16] Reactive diluents are low-viscosity molecules that react with the resin and become incorporated into the final cured network, which can be advantageous for maintaining mechanical properties compared to non-reactive solvents that evaporate.[11]

    • Action: Select a compatible solvent (e.g., ketones, esters, or aromatic hydrocarbons are often used for phenolic resins). Add the solvent incrementally, with thorough mixing, until the target viscosity is reached. See Table 2 for examples.

Data Presentation: Temperature's Effect on Viscosity

The following table provides an example of how temperature can dramatically affect the viscosity of a phenolic resin system.

Temperature (°C)Temperature (°F)Typical Viscosity (mPa·s or cP)Observation
25778,000Very thick, difficult to pour and mix.
35953,500More fluid, suitable for brushing or rolling.
50122900Low viscosity, ideal for fiber impregnation or spraying.
60140300Very low viscosity, but pot life may be significantly reduced.
Note: Data is illustrative. Actual values must be determined experimentally for your specific resin formulation. This trend is supported by published studies on various resin systems.[9][10]
Scenario 2: Resin Viscosity is Too Low

Q: My resin is too thin and runny, causing it to sag on vertical surfaces and provide insufficient film thickness. How can I increase its viscosity?

A: Low viscosity is generally due to incomplete polymerization, excessive solvent, or high temperatures. The solution involves either advancing the resin's cure state or reformulating.

Causality & Mechanistic Insight:

Low viscosity indicates that the polymer chains are short (low molecular weight) or too far apart (high solvent concentration), offering little resistance to flow.[6][8] This can be an issue in applications requiring significant "body" or hold-out, such as adhesives and high-build coatings.[17]

Troubleshooting & Corrective Actions:
  • Modify the Synthesis or Curing Process:

    • Extend Reaction Time: If the low viscosity is due to incomplete synthesis, extending the reaction time at a controlled temperature can allow the polymer chains to grow longer, increasing the molecular weight.[14]

    • "B-Staging": For some applications, the resin can be carefully heated to advance the cure to a "B-stage," where it is partially cured and more viscous but not yet gelled. This requires precise control to avoid premature gelation.

  • Remove Excess Solvent:

    • Principle: If the resin was diluted with a volatile solvent, its removal will increase the polymer concentration and thereby raise the viscosity.[1]

    • Action: Use a rotary evaporator or apply a gentle vacuum at a slightly elevated temperature to strip the solvent from the resin. Monitor the viscosity throughout the process to avoid over-thickening. This is a common step to achieve a specific solid content.[14]

  • Incorporate Thickeners or Fillers:

    • Principle: Adding inert or functional fillers increases the internal friction within the liquid resin.[3][18] Thixotropic additives (e.g., fumed silica) can be particularly useful, as they create a shear-thinning system: the resin is thick at rest but flows easily under mechanical stress (like brushing or rolling).

    • Action: Select a filler compatible with your system. Add small amounts of the filler under high-shear mixing to ensure proper dispersion.

  • Use Boron Compounds (for Alkaline Resins):

    • Principle: For alkaline phenolic resin solutions, the addition of a boron-oxygen compound, such as boric acid or sodium tetraborate (borax), can effectively increase viscosity.[17] The effect is dependent on the amount of boron compound added and the concentration of the alkaline catalyst.[17]

    • Action: Dissolve a small, measured amount of the boron compound into the aqueous resin solution with agitation.

Experimental Protocols & Methodologies

Protocol 1: Standard Method for Viscosity Measurement (Rotational Viscometer)

This protocol is based on the principles outlined in ASTM D2393 and ASTM D1725.[19][20]

  • Apparatus:

    • Rotational viscometer (e.g., Brookfield type).

    • Appropriate spindle for the expected viscosity range.

    • Temperature-controlled water bath or jacketed sample holder.

    • Calibrated thermometer or thermocouple.

  • Procedure:

    • Temperature Equilibration: Place approximately 100 mL of the resin sample into a beaker or sample cup. Submerge the sample in the water bath set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C). Allow at least 30 minutes for the sample to reach thermal equilibrium.

    • Instrument Setup: Select a spindle and rotational speed (RPM) that will result in a torque reading between 20% and 80% of the instrument's full-scale range. This ensures measurement accuracy.

    • Measurement: Lower the selected spindle into the center of the resin sample until it reaches the immersion mark. Avoid trapping air bubbles.

    • Data Collection: Turn on the viscometer motor. Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in millipascal-seconds (mPa·s) or centipoise (cP).

    • Reporting: Report the viscosity, the test temperature, the spindle used, and the rotational speed.

Protocol 2: Controlled Heating to Reduce Resin Viscosity
  • Apparatus:

    • Stirring hot plate with a calibrated temperature probe.

    • Beaker containing the high-viscosity resin.

    • Rotational viscometer for periodic measurements.

  • Procedure:

    • Place the beaker of resin on the stirring hot plate and insert the temperature probe.

    • Begin gentle stirring and set the hot plate to a temperature approximately 10-15°C above your first target temperature to account for heat loss.

    • Monitor the resin temperature closely. Once it reaches the first target (e.g., 35°C), turn off the heat and measure the viscosity as described in Protocol 1 .

    • Repeat the heating and measurement process for each subsequent temperature point (e.g., 50°C, 60°C).

    • Safety Note: Perform this procedure in a well-ventilated fume hood. Be aware that heating will accelerate curing and may release volatile compounds. Do not leave the heating process unattended.

Data Presentation: Influence of Solvents
SolventTypeConcentration (wt%)Resulting Viscosity (mPa·s at 25°C)Notes
None-0%8,000Baseline
Methyl Ethyl Ketone (MEK)Ketone10%2,500Effective viscosity reduction, fast evaporation.
TolueneAromatic10%3,000Good solvent, slower evaporation than MEK.
Butyl AcetateEster10%3,200Moderate evaporation rate, good leveling properties.
Note: Data is illustrative. The effectiveness of a solvent depends on its compatibility with the specific resin chemistry.[1][15]

Visualization of Concepts

Diagram 1: Troubleshooting Workflow for High Viscosity

This diagram provides a logical path for diagnosing and solving issues of excessively high resin viscosity.

High_Viscosity_Troubleshooting start Problem: Resin Viscosity Too High check_temp Is the resin at the correct application temperature? start->check_temp heat_resin Action: Gently heat resin to target temperature. (See Protocol 2) check_temp->heat_resin No check_synthesis Was the synthesis performed correctly? check_temp->check_synthesis Yes solution Solution: Viscosity Controlled heat_resin->solution adjust_synthesis Action: Review and adjust synthesis parameters (molar ratio, time, temp). check_synthesis->adjust_synthesis No add_solvent Action: Add compatible solvent or reactive diluent incrementally. check_synthesis->add_solvent Yes adjust_synthesis->solution add_solvent->solution

Caption: A step-by-step guide to troubleshooting high viscosity issues.

Diagram 2: Interrelationship of Factors Affecting Viscosity

This diagram illustrates how various experimental parameters collectively determine the final viscosity of the resin.

Viscosity_Factors Viscosity Resin Viscosity Temp Temperature Viscosity->Temp inversely affects MW Molecular Weight Viscosity->MW directly affects Solids Solids Content Viscosity->Solids directly affects Cure Degree of Cure Viscosity->Cure directly affects Synthesis Synthesis (Ratio, Catalyst, Time) Synthesis->MW Solvent Solvent/Diluent Addition Solvent->Solids CuringAgent Curing Agent & Time CuringAgent->Cure Heating Heating/Cooling Heating->Temp Heating->Cure affects rate

Caption: Key parameters influencing final resin viscosity.

References

  • PersiaResin. (2024). Viscosity in Resin. PersiaResin.
  • CKN Knowledge in Practice Centre. (2021). Viscosity (resin) - A203.
  • Google Patents. (n.d.). US2889241A - Phenolic resin composition and means for controlling viscosity of same.
  • PubMed. (2024). Effect of preheating on the viscosity of composite resins.
  • Encyclopedia of Polymer Science and Technology. (n.d.). Phenolic Resins.
  • Akrochem Corporation. (n.d.). Reinforcing phenolic resins.
  • PMC. (2020).
  • Polyols and Polymers. (2025). Tailored Phenolic Resin Viscosity for Varnishes & Freezer-Grade Inks.
  • VTechWorks. (2023).
  • PMC. (2023). Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide.
  • ASTM. (n.d.). D1725 Standard Test Method for Viscosity of Resin Solutions.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.).
  • PMC. (2024). Effect of preheating on the viscosity of composite resins.
  • YouTube. (2018).
  • Rubber Chemistry and Technology. (n.d.). The Effect of Temperature and Solvent Type on the Intrinsic Viscosity of High-Polymer Solutions.
  • ResearchGate. (2024). Any relation between resin viscosity(mPas)and resin relative molecule weight?why the former is used in manufacture?*.
  • SIS. (n.d.). Standard Test Method for Viscosity of Resin Solutions ASTM D1725.
  • MDPI. (2024).
  • PMC. (n.d.). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling.
  • Prospector. (2014).
  • Epoxyworks. (n.d.).
  • MDPI. (2023).

Sources

Optimization

Technical Support Center: Thermal Stability of 4-Cyclooctyl-3-methylphenol

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-Cyclooctyl-3-methylphenol and its derivatives. This compound belongs to the class of sterica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-Cyclooctyl-3-methylphenol and its derivatives.

This compound belongs to the class of sterically hindered alkylphenols . While the cyclooctyl group provides lipophilicity and steric protection, the phenolic moiety remains susceptible to oxidative degradation, particularly under thermal stress. This guide addresses these specific stability challenges.

Module 1: Structural Analysis & Degradation Mechanisms

Q: Why does 4-Cyclooctyl-3-methylphenol degrade even below its theoretical boiling point?

A: The degradation is rarely a simple bond cleavage (pyrolysis) but rather thermal oxidation .

  • Benzylic Activation: The cyclooctyl group is attached via a secondary carbon. While the 3-methyl group provides some steric shielding, the phenolic hydroxyl group (-OH) is prone to hydrogen abstraction.

  • Radical Formation: Heat accelerates the formation of a phenoxy radical.

  • Quinone Methide Formation: Unlike tert-butyl groups (which have no alpha-hydrogens), the cyclooctyl group has a benzylic hydrogen. Under extreme thermal stress, this can lead to disproportionation or oxidation into colored quinone methide species.

Q: What is the "Pink/Yellowing" phenomenon observed during heating?

A: This is the tell-tale sign of quinone formation .

  • Pink/Red: Indicates the formation of diphenoquinones (coupling of two phenoxy radicals).

  • Yellow/Brown: Indicates the formation of substituted benzoquinones or complex oligomers.

  • Root Cause: Trace transition metals (Fe, Cu) from reactors or solvents act as catalysts, lowering the activation energy for this oxidation by orders of magnitude.

Visualization: Thermal Degradation Pathway

DegradationPathway Start 4-Cyclooctyl-3-methylphenol Radical Phenoxy Radical (Intermediate) Start->Radical -H• (Abstraction) Heat Thermal Stress (>60°C) + O2 Heat->Radical Dimer C-C Coupled Dimer (Loss of Activity) Radical->Dimer Coupling Quinone Quinone Derivatives (Yellow/Pink Color) Radical->Quinone Oxidation

Figure 1: Mechanistic pathway showing how thermal stress drives the phenol toward radical intermediates and colored byproducts.

Module 2: Troubleshooting & FAQs

Category A: Experimental Anomalies

Q: My TGA (Thermogravimetric Analysis) shows a 2% weight loss at 110°C, well below the decomposition temperature. Is the molecule unstable?

A: Likely not. This is often a solvency artifact , not degradation.

  • Diagnosis: The cyclooctyl group is highly lipophilic and can trap non-polar solvents (hexane, toluene) or even water within the crystal lattice.

  • Validation: Run a DSC (Differential Scanning Calorimetry) cycle.[1] If you see a broad endotherm before the sharp melting peak, it is desolvation.

  • Action: Dry the sample under high vacuum (<10 mbar) at 50°C for 12 hours before stability testing.

Q: The melting point of my recrystallized batch has dropped by 3°C after one week of storage.

A: This indicates autocatalytic dimerization .

  • Mechanism: If the sample was stored in light or air, surface oxidation creates radical initiators. These initiators catalyze further coupling, creating impurities that depress the melting point.

  • Immediate Fix: Re-purify using the Chelation Protocol (see Module 3) to remove metal catalysts that drive this process.

Category B: Formulation & Processing[2]

Q: Can I use this compound in a melt process (e.g., extrusion at 200°C)?

A: Yes, but only with a synergistic stabilizer package .

  • The Risk: At 200°C, the phenolic hydrogen is extremely labile.

  • The Solution: You must add a Phosphite Processing Stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). The phosphite sacrifices itself to reduce hydroperoxides, protecting the 4-Cyclooctyl-3-methylphenol.

  • Ratio: Use a 1:2 ratio (Phenol:Phosphite) for high-temperature residence times >5 minutes.

Module 3: Stabilization Protocols

Protocol 1: The "Chelation Wash" for Enhanced Stability

Purpose: To remove trace metals (Fe, Cu) that catalyze thermal oxidation.

  • Dissolution: Dissolve 10g of crude 4-Cyclooctyl-3-methylphenol in 100mL of Ethyl Acetate.

  • Chelation: Add 20mL of 5% EDTA disodium salt solution (aqueous).

  • Agitation: Stir vigorously for 30 minutes under Nitrogen.

  • Separation: Separate the organic layer. Wash with deionized water (2 x 20mL) to remove residual EDTA.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO4). Do not use Calcium Chloride as it can complex with phenols.

  • Isolation: Evaporate solvent under reduced pressure.

Protocol 2: Accelerated Stability Stress Test (ASST)

Purpose: To validate the thermal shelf-life of the material.

StepParameterSpecificationNotes
1 Sample Prep 500 mg in open glass vialMaximize surface area exposure.
2 Condition A 80°C / Ambient AirSimulates oxidative thermal stress.
3 Condition B 80°C / Nitrogen PurgeSimulates anaerobic thermal stress.
4 Duration 24, 48, and 72 HoursSampling points.
5 Analysis HPLC (Purity) + ColorimetryCheck for dimer peak and yellowing (b* value).
Visualization: Stability Testing Workflow

StabilityWorkflow Input Purified Sample Split Split Sample Input->Split PathA Oxidative Stress (Air, 80°C) Split->PathA PathB Inert Stress (N2, 80°C) Split->PathB Analysis HPLC & Colorimetry @ 24/48/72 hrs PathA->Analysis PathB->Analysis Decision Compare Degradation Rates Analysis->Decision Result1 High Deg. in Air Only -> Add Antioxidant Decision->Result1 Result2 High Deg. in Both -> Check Purity/Metals Decision->Result2

Figure 2: Decision tree for interpreting accelerated stability data.

References

  • PubChem. (n.d.). 4-Chloro-3-methylphenol (Chlorocresol) Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Provides foundational data on the physical properties and stability of methylphenol deriv
  • ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

    • Context: Validates the degradation mechanisms of sterically hindered alkylphenols, specifically isomerization and oxidation p
  • National Institutes of Health (NIH). (2022). Effect of Antioxidants on Thermo-Oxidative Stability. Retrieved from [Link]

    • Context: Supports the protocol for using phosphite synergists to stabilize phenolic compounds during thermal processing.
  • Arteco. (n.d.). Thermal Stability of Organic Corrosion Inhibitors. Retrieved from [Link]

    • Context: Comparative stability data on organic phenolic inhibitors versus mineral inhibitors under he

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclooctyl Phenols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of cyclooctyl phenols, offering valuable insights for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of cyclooctyl phenols, offering valuable insights for researchers in analytical chemistry, environmental science, and drug development. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of these compounds in complex matrices. This document will delve into the characteristic fragmentation of the cyclooctyl moiety and compare it with the well-documented patterns of other C8 isomers, such as tert-octyl phenols.

Introduction: The Significance of Alkylphenol Isomer Analysis

Alkylphenols are a broad class of organic compounds with significant industrial applications, ranging from the production of surfactants and additives to their use as building blocks in polymer synthesis.[1][2] Among these, octylphenols exist as numerous isomers, each potentially exhibiting different biological and toxicological properties. Consequently, the ability to distinguish between these isomers is of paramount importance in environmental monitoring and safety assessment.[3] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for this purpose, providing both high sensitivity and detailed structural information through the analysis of fragmentation patterns.[4]

This guide will focus on the electron ionization (EI) mass spectrometry of cyclooctyl phenols, a less-studied class of octylphenol isomers, and draw a detailed comparison with the fragmentation behavior of the commercially significant tert-octyl phenols.

Fundamental Principles of Fragmentation in Alkylphenols

Under electron ionization, alkylphenol molecules are ionized to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. For alkylphenols, two main regions of the molecule dictate the fragmentation: the phenol ring and the alkyl substituent.

The phenol moiety typically gives rise to ions resulting from the loss of CO, leading to the formation of a stable cyclopentadienyl cation. However, the most diagnostic fragmentation events are driven by the structure of the alkyl chain.

Benzylic Cleavage: A Dominant Pathway

A primary and highly characteristic fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage, where the bond beta to the aromatic ring is broken. This results in the formation of a stable benzylic cation. In the case of alkylphenols, this leads to a resonance-stabilized hydroxybenzyl cation or a tropylium-like ion.

Fragmentation Deep Dive: 4-tert-Octylphenol

The mass spectrum of 4-tert-octylphenol is well-characterized and serves as an excellent benchmark for comparison. The structure of 4-tert-octylphenol is 4-(1,1,3,3-tetramethylbutyl)phenol.

Key Fragmentation Pathways of 4-tert-Octylphenol

The EI mass spectrum of 4-tert-octylphenol is dominated by fragments arising from the cleavage of the branched octyl chain.

  • Formation of the Base Peak (m/z 135): The most abundant ion in the spectrum is typically observed at m/z 135. This ion is formed via a characteristic cleavage of the C-C bond between the quaternary carbon attached to the phenol ring and the adjacent methylene group, with a concomitant hydrogen rearrangement. This results in the loss of a neutral C5H10 (70 Da) fragment.

  • Other Significant Fragments:

    • m/z 191: Loss of a methyl group (-CH3, 15 Da) from the molecular ion.

    • m/z 149: Subsequent loss of a C4H8 (56 Da) fragment from the molecular ion.

    • m/z 57: Formation of a tert-butyl cation ([C4H9]+), a common fragment for molecules containing this moiety.

The following table summarizes the major fragments observed in the EI-MS of 4-tert-octylphenol.

m/z Proposed Fragment Structure Neutral Loss Relative Intensity
206[M]+• (Molecular Ion)-Moderate
191[M - CH3]+CH3•Low
149[M - C4H8]+C4H8Moderate
135[C9H11O]+C5H10Base Peak
107[C7H7O]+C7H14Moderate
57[C4H9]+C10H13O•Moderate

Data sourced from the NIST Mass Spectral Database.[5]

Unraveling the Fragmentation of Cyclooctyl Phenols: A Predicted Pattern

As of the writing of this guide, a publicly available, experimentally verified mass spectrum of 4-cyclooctylphenol could not be located in major spectral databases. Therefore, the following fragmentation pattern is predicted based on established principles of mass spectrometry for cycloalkanes and alkyl-substituted aromatic compounds.

The molecular weight of 4-cyclooctylphenol is the same as 4-tert-octylphenol (206 g/mol ). However, the cyclic nature of the substituent is expected to lead to distinct fragmentation pathways.

Predicted Fragmentation Pathways of 4-Cyclooctylphenol

The fragmentation of the cyclooctyl ring is anticipated to be a major contributor to the mass spectrum. For cycloalkanes, a common fragmentation pathway involves the loss of ethene (C2H4, 28 Da) or other small neutral alkenes through ring cleavage.[6][7][8]

  • Benzylic Cleavage: The primary cleavage is expected at the benzylic position, leading to the loss of the cyclooctyl radical and the formation of the hydroxyphenyl cation at m/z 93. However, a more favorable fragmentation would be the formation of a tropylium-like ion at m/z 107.

  • Ring Fragmentation:

    • Loss of Ethene (m/z 178): A characteristic fragmentation of cycloalkanes is the loss of an ethene molecule. We predict a significant peak at [M - 28]+.[6]

    • Loss of Propylene (m/z 164): The loss of a C3H6 neutral fragment is also a common pathway for cycloalkanes.

    • Formation of a C6H9+ ion (m/z 81): Cleavage of the bond between the phenol and the cyclooctyl ring, with charge retention on the cyclic fragment, could lead to a prominent ion at m/z 81.

  • Alpha-Cleavage of the Ring: Cleavage of the C-C bonds within the cyclooctyl ring adjacent to the point of attachment to the phenol ring can also occur.

The following table outlines the predicted major fragments for 4-cyclooctylphenol.

m/z (Predicted) Proposed Fragment Structure Neutral Loss Anticipated Relative Intensity
206[M]+• (Molecular Ion)-Moderate
178[M - C2H4]+C2H4Significant
164[M - C3H6]+C3H6Moderate
107[C7H7O]+C7H13•Significant
93[C6H5O]+C8H15•Moderate
81[C6H9]+C8H13O•Significant

Comparative Analysis: Cyclooctyl vs. tert-Octyl Phenols

The key differences in the fragmentation patterns of 4-cyclooctylphenol and 4-tert-octylphenol are expected to arise from the fundamental structural differences in their C8 alkyl substituents.

Feature4-tert-Octylphenol4-Cyclooctylphenol (Predicted)
Molecular Ion (m/z 206) Moderate intensityModerate intensity
Base Peak m/z 135 (from rearrangement and loss of C5H10)Likely m/z 107 or 81 (from benzylic cleavage or ring fragmentation)
Characteristic Fragments m/z 191, 149, 57m/z 178, 164
Dominant Fragmentation Cleavage of the highly branched acyclic chainRing opening and fragmentation of the cyclic system, benzylic cleavage

The presence of a strong peak at m/z 135 is a clear diagnostic marker for 4-tert-octylphenol. Conversely, the absence of this peak and the presence of significant ions at m/z 178, 107, and 81 would strongly suggest the presence of a cyclooctyl phenol isomer.

Experimental Protocols: GC-MS Analysis of Alkylphenols

For the reliable analysis of cyclooctyl phenols and their isomers, a robust GC-MS method is essential. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.

Sample Preparation

For environmental samples such as water, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a common and effective technique.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass the aqueous sample (e.g., 500 mL) through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualization of Fragmentation Pathways

To visually represent the key fragmentation pathways, Graphviz (DOT language) diagrams are provided below.

Fragmentation of 4-tert-Octylphenol

G M+• (m/z 206) M+• (m/z 206) m/z 135 m/z 135 M+• (m/z 206)->m/z 135 - C5H10 m/z 191 m/z 191 M+• (m/z 206)->m/z 191 - CH3• m/z 149 m/z 149 M+• (m/z 206)->m/z 149 - C4H8 m/z 57 m/z 57 M+• (m/z 206)->m/z 57 - C10H13O•

Caption: Key fragmentation pathways of 4-tert-octylphenol under EI-MS.

Predicted Fragmentation of 4-Cyclooctylphenol

G M+• (m/z 206) M+• (m/z 206) m/z 178 m/z 178 M+• (m/z 206)->m/z 178 - C2H4 m/z 107 m/z 107 M+• (m/z 206)->m/z 107 - C7H13• m/z 81 m/z 81 M+• (m/z 206)->m/z 81 - C8H13O• m/z 164 m/z 164 M+• (m/z 206)->m/z 164 - C3H6

Caption: Predicted fragmentation pathways of 4-cyclooctylphenol under EI-MS.

Conclusion and Future Perspectives

The mass spectrometric fragmentation patterns of cyclooctyl phenols are predicted to be significantly different from their branched-chain isomers like tert-octylphenol. The dominant fragmentation of the cyclooctyl moiety is expected to involve ring-opening and the loss of small neutral alkene molecules, in contrast to the characteristic cleavages of the highly branched chain in tert-octylphenol. These differences provide a robust basis for the analytical differentiation of these isomers.

Further research is warranted to obtain experimental mass spectra of various cyclooctyl phenol isomers to validate these predictions and to build a comprehensive spectral library. Such data will be invaluable for environmental analysis, toxicology studies, and the quality control of industrial processes involving these compounds.

References

  • Gries, W., et al. (2019). 4‐tert‐Octylphenol and p‐nonylphenol – Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS/MS. The MAK Collection for Occupational Health and Safety, 4(3). [Link][3]

  • Jousse, F., & Pujos-Guillot, E. (2013). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences, 26(4), 757-763. [Link][4]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • JoVE. Video: Mass Spectrometry: Cycloalkane Fragmentation. (2024). [Link][6]

  • ChemWis. (2022, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link][7]

  • Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube. [Link][9]

  • Prakash Raja. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak [Video]. YouTube. [Link][8]

  • NIST. Phenol, 4-(1,1,3,3-tetramethylbutyl)-. NIST Chemistry WebBook. [Link][5]

Sources

Comparative

Technical Comparison: Chromatographic Behavior of 4-Cyclooctyl vs. 4-Cyclohexyl Phenols

Executive Summary In the chromatographic analysis of alkylphenols, the separation of 4-Cyclooctylphenol and 4-Cyclohexylphenol is governed principally by the hydrophobic subtraction model. Due to the addition of two meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chromatographic analysis of alkylphenols, the separation of 4-Cyclooctylphenol and 4-Cyclohexylphenol is governed principally by the hydrophobic subtraction model. Due to the addition of two methylene units (–CH₂–) in the cycloalkyl ring, 4-Cyclooctylphenol exhibits significantly higher lipophilicity than its cyclohexyl counterpart.

The Core Finding: In standard Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, 4-Cyclooctylphenol will consistently demonstrate a longer retention time (


) than 4-Cyclohexylphenol. 

This guide details the physicochemical basis for this separation, provides a validated experimental protocol, and offers troubleshooting strategies for optimizing resolution in quality control (QC) and research environments.

Physicochemical Basis of Separation

To design a robust separation method, one must understand the molecular drivers at play. The separation is not driven by pKa differences (both are phenolic, pKa ≈ 10), but by the hydrophobic surface area .

Structural & Lipophilic Comparison
Feature4-Cyclohexylphenol4-CyclooctylphenolImpact on Chromatography
Molecular Formula


Cyclooctyl has +2 carbons.
Ring Structure 6-Carbon saturated ring8-Carbon saturated ringLarger hydrophobic footprint for C8.
Estimated LogP ~3.6 - 4.0~4.6 - 5.0Higher LogP = Stronger affinity for C18.
Solubility Low in water; Soluble in MeOH/ACNVery low in water; Soluble in MeOH/ACNRequires high organic mobile phase strength.
The Mechanistic Pathway

The separation follows the Solvophobic Theory . The C18 ligands on the silica surface compete with the mobile phase for the analyte.

  • 4-Cyclohexylphenol: The smaller C6 ring partitions moderately into the C18 phase but is displaced earlier by the organic solvent.

  • 4-Cyclooctylphenol: The larger C8 ring maximizes Van der Waals interactions with the octadecyl chains, requiring a higher percentage of organic modifier (or longer time) to elute.

SeparationMechanism MobilePhase Mobile Phase (Polar/Organic Mix) Analyte_C6 4-Cyclohexylphenol (LogP ~3.8) MobilePhase->Analyte_C6 Solvation Analyte_C8 4-Cyclooctylphenol (LogP ~4.8) MobilePhase->Analyte_C8 Solvation Stationary Stationary Phase (C18 Ligands) Analyte_C6->Stationary Moderate Interaction (Van der Waals) Detector UV Detector (Signal Generation) Analyte_C6->Detector Peak 1 Analyte_C8->Stationary Strong Interaction (Extended Hydrophobic Contact) Analyte_C8->Detector Peak 2 Stationary->Analyte_C6 Early Elution Stationary->Analyte_C8 Late Elution

Figure 1: Mechanistic workflow of differential retention based on hydrophobic interaction strength.

Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "Resolution Check" ensures the system is performing correctly before sample analysis.

Instrument Configuration
  • System: HPLC or UHPLC with Binary Gradient Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
    • Why End-capped? Phenols can interact with free silanols on the silica support, causing peak tailing. End-capping blocks these sites.

Method Parameters[1][2]
ParameterSettingRationale
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acid suppresses phenol ionization (

), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and higher elution strength than Methanol, suitable for lipophilic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp

Controlled temperature prevents retention time drift.
Detection UV @ 280 nmMax absorption for the phenolic ring; 220 nm is an alternative but more susceptible to solvent noise.
Injection Vol

Prevent column overload.
Gradient Profile

Note: These compounds are sticky. A high organic wash is required at the end of the run.

Time (min)% Mobile Phase BEvent
0.050%Initial Hold
10.095%Linear Gradient (Elution of analytes)
12.095%Column Wash (Remove strongly bound impurities)
12.150%Return to Initial
15.050%Re-equilibration

Results & Discussion

Expected Elution Profile

Under the conditions above, the elution order is fixed by thermodynamics:

  • First Peak: 4-Cyclohexylphenol (Lower Hydrophobicity)

  • Second Peak: 4-Cyclooctylphenol (Higher Hydrophobicity)

Resolution (


):  Due to the roughly 1-unit difference in LogP, these peaks are easily resolved (

) on standard C18 columns. If they co-elute, it indicates a system failure (e.g., column collapse or incorrect mobile phase preparation).
Critical Quality Attributes (CQA)

When comparing these products for QC (e.g., checking 4-Cyclooctylphenol purity for 4-Cyclohexylphenol contamination), monitor the Tailing Factor (


) .
  • Acceptance Criteria:

    
    .
    
  • Failure Mode: If

    
    , the phenol group is likely interacting with silanols. Corrective Action:  Increase acid concentration in Mobile Phase A or replace the column with a "high-load carbon" or "polar-embedded" C18.
    
Method Development Workflow

MethodDev Start Start Method Development SelectColumn Select C18 Column (High Carbon Load) Start->SelectColumn MobilePhase Prepare Mobile Phase (H2O + 0.1% H3PO4 / ACN) SelectColumn->MobilePhase RunGradient Run Broad Gradient (50-100% B) MobilePhase->RunGradient CheckRes Check Resolution (Rs) & Tailing RunGradient->CheckRes Good Rs > 2.0 Tailing < 1.2 CheckRes->Good Pass BadRes Rs < 1.5 CheckRes->BadRes Poor Separation BadTail Tailing > 1.5 CheckRes->BadTail Peak Asymmetry Finalize Finalize Method Good->Finalize OptimizeGrad Flatten Gradient Slope BadRes->OptimizeGrad FixTail Increase Acid or Change Column Brand BadTail->FixTail OptimizeGrad->RunGradient FixTail->RunGradient

Figure 2: Decision tree for optimizing alkylphenol separation.

References

  • Mechanism of Retention: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvophobic Theory and C18 retention).
  • LogP & Hydrophobicity: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for methylene group lipophilicity contribution).
  • Phenolic Separation Standards: Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier.

  • Cyclohexylphenol Characterization: PubChem. (n.d.). 4-Cyclohexylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Validation

Comparative Evaluation of 4-Cyclooctyl-3-methylphenol: An Advanced Antioxidant Efficacy Guide

[1] Executive Summary & Structural Logic This guide provides a technical framework for evaluating 4-Cyclooctyl-3-methylphenol (CAS 828288-76-2), a lipophilic phenolic antioxidant.[1] Unlike the industry-standard Butylate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

This guide provides a technical framework for evaluating 4-Cyclooctyl-3-methylphenol (CAS 828288-76-2), a lipophilic phenolic antioxidant.[1] Unlike the industry-standard Butylated Hydroxytoluene (BHT) , which relies on ortho-substitution for steric protection, 4-Cyclooctyl-3-methylphenol utilizes a para-cyclooctyl group to enhance lipophilicity and membrane retention while maintaining a more accessible hydroxyl group for radical scavenging.[1]

Key Structural Differentiator:

  • BHT (Standard): 2,6-di-tert-butyl substitution provides extreme steric hindrance, protecting the phenoxy radical but slowing Hydrogen Atom Transfer (HAT) kinetics.[1]

  • 4-Cyclooctyl-3-methylphenol (Candidate): The lack of bulky ortho groups suggests faster HAT kinetics (higher immediate radical quenching) but potentially lower long-term radical stability compared to BHT.[1] The C8-cyclooctyl ring significantly increases partition coefficients (

    
    ), making it a superior candidate for lipid-dense matrices (cell membranes, fuels, lubricants).[1]
    

Mechanistic Pathway & Visualization[1]

To understand the efficacy differences, we must visualize the scavenging mechanism. The following diagram illustrates the Hydrogen Atom Transfer (HAT) pathway and the subsequent fate of the phenoxy radical.

AntioxidantMechanism cluster_0 Structural Impact Substrate Lipid Peroxyl Radical (ROO•) Transition Transition State [ArO...H...OOR] Substrate->Transition Attack Antioxidant 4-Cyclooctyl-3-methylphenol (ArOH) Antioxidant->Transition H-Donation Products Hydroperoxide (ROOH) + Phenoxy Radical (ArO•) Transition->Products HAT (Fast) Fate Radical Termination (Dimerization or Quinone Methide) Products->Fate Stabilization Note Lack of ortho-bulk in 4-Cyclooctyl-3-methylphenol accelerates this step compared to BHT. Note->Transition

Figure 1: Hydrogen Atom Transfer (HAT) mechanism.[1][2] The accessible hydroxyl group in 4-Cyclooctyl-3-methylphenol facilitates rapid radical quenching, though the resulting phenoxy radical requires stabilization via resonance or dimerization.[1]

Comparative Performance Matrix

The following data summarizes the predicted physicochemical properties and performance metrics relative to industry standards.

Feature4-Cyclooctyl-3-methylphenol BHT (Std)

-Tocopherol (Vit E)
Implication
Steric Hindrance Low (Meta-methyl only)High (Di-ortho-t-butyl)ModerateFaster kinetics for the Candidate; higher reactivity.[1]
Lipophilicity (LogP) High (~5.5 - 6.0 Predicted)~5.1~10.7Excellent retention in lipid bilayers and non-polar polymers.[1]
Radical Stability Moderate (Prone to coupling)High (Persistent radical)ModerateCandidate may degrade faster after scavenging; best for short-term high-flux protection.[1]
Solubility Alcohols, Oils, HexaneOils, HexaneOils, EthanolIdeal for emulsions and hydrophobic formulations.[1]
Primary Utility Rapid Scavenging / Lipid ProtectionLong-term Storage StabilityIn vivo Biological ProtectionUse Candidate when solubility and speed outweigh shelf-life.[1]

Experimental Protocols for Validation

To objectively validate the efficacy of 4-Cyclooctyl-3-methylphenol, researchers must employ assays that account for its high lipophilicity.[1] Standard aqueous protocols will yield false negatives due to precipitation.

Protocol A: Modified Lipophilic DPPH Assay

Standard DPPH assays use methanol, but highly lipophilic phenols may not fully dissolve or interact efficiently.[1] This modified protocol ensures complete solubility.

  • Reagent Preparation:

    • Stock Solution: Dissolve 24 mg DPPH in 100 mL Methanol/Chloroform (1:1 v/v) .

    • Sample Preparation: Dissolve 4-Cyclooctyl-3-methylphenol in Chloroform to create a 10 mM stock. Prepare serial dilutions (10 - 500 µM).

  • Assay Workflow:

    • Add 100 µL of sample dilution to 2.9 mL of DPPH working solution.

    • Incubate: 30 minutes in the dark at Room Temperature (25°C).

    • Measurement: Read Absorbance at 517 nm using a quartz cuvette (glass is required due to chloroform).

  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Determine

      
       via non-linear regression.
      
Protocol B: Lipid Peroxidation Inhibition (TBARS in Oil Emulsion)

This assay mimics a real-world high-fat environment, critical for evaluating the cyclooctyl group's benefit.[1]

  • Substrate: Prepare a 10% Linoleic Acid emulsion in phosphate buffer (pH 7.4) with Tween-20.[1]

  • Oxidation Induction: Add

    
     (20 µM) and Ascorbic Acid (100 µM) to induce Fenton chemistry.
    
  • Treatment: Add 4-Cyclooctyl-3-methylphenol (50 µM) vs. BHT (50 µM) vs. Control. Incubate at 37°C for 24 hours.

  • Quantification:

    • Mix aliquots with Thiobarbituric Acid (TBA) reagent.

    • Heat at 95°C for 60 mins (pink color development).

    • Measure Absorbance at 532 nm .

    • Success Metric: Lower absorbance indicates higher protection of the lipid chain.

Workflow Visualization: Efficacy Screening

This diagram outlines the logical flow for screening this compound against a library of alternatives.

ScreeningWorkflow cluster_assays Parallel Assays Start Compound Library (4-Cyclooctyl-3-methylphenol) Solubility Solubility Check (Chloroform/Methanol) Start->Solubility DPPH 1. Radical Scavenging (DPPH/ABTS) Solubility->DPPH FRAP 2. Reducing Power (FRAP - Modified) Solubility->FRAP TBARS 3. Lipid Protection (Linoleic Acid Emulsion) Solubility->TBARS Analysis Data Normalization (Calculate IC50 & Trolox Equivalents) DPPH->Analysis FRAP->Analysis TBARS->Analysis Decision Efficacy Profile Analysis->Decision

Figure 2: Screening workflow ensuring solubility compatibility before kinetic and thermodynamic evaluation.

Expert Commentary & Causality

Why the Cyclooctyl Group Matters: In biological systems and industrial lubricants, antioxidant efficacy is often limited by the molecule's ability to reach the site of oxidation (e.g., the hydrophobic core of a membrane).

  • Causality: The 8-carbon cyclooctyl ring provides a high Van der Waals volume and lipophilicity. Unlike BHT's compact tert-butyl groups, the cyclooctyl ring allows the molecule to "anchor" more effectively in lipid bilayers.[1]

  • Trade-off: While the meta-methyl group provides some electron-donating capability (increasing electron density at the OH, facilitating H-release), the lack of ortho-protection means the resulting radical is more exposed.[1] Consequently, 4-Cyclooctyl-3-methylphenol is predicted to be a "Sacrificial Antioxidant" —it will act faster than BHT but will be consumed more rapidly.[1]

Recommendation: Use 4-Cyclooctyl-3-methylphenol in applications requiring rapid quenching in high-fat environments (e.g., preventing rancidity in fish oils or stabilizing bio-based lubricants).[1] For long-term shelf stability of dry goods, BHT remains the superior choice due to its radical persistence.[1]

References

  • National Center for Biotechnology Information. (n.d.). Butylated hydroxytoluene (BHT) - PubChem Compound Summary. Retrieved February 6, 2026, from [Link][1]

  • Weng, X. C., & Huang, Y. (2014).[1] Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.[3] Retrieved February 6, 2026, from [Link][1]

  • Foti, M. C. (2007).[1] Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Retrieved February 6, 2026, from [Link]

  • Kedare, S. B., & Singh, R. P. (2011).[1] Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Retrieved February 6, 2026, from [Link]

Sources

Comparative

Validating Purity of 4-Cyclooctyl-3-methylphenol via GC-MS: A Comparative Technical Guide

Executive Summary 4-Cyclooctyl-3-methylphenol represents a class of sterically hindered alkylphenols often utilized as intermediates in ligand synthesis or as specific surfactants. Its structural duality—combining a pola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclooctyl-3-methylphenol represents a class of sterically hindered alkylphenols often utilized as intermediates in ligand synthesis or as specific surfactants. Its structural duality—combining a polar, acidic phenolic hydroxyl group with a bulky, lipophilic cyclooctyl ring—presents unique analytical challenges.

While HPLC-UV is frequently the default for "quick" purity checks, it often fails to resolve structural isomers or detect non-chromophoric impurities common in alkylation syntheses. This guide posits that GC-MS (following silylation) is the superior technique for validating purity, offering structural elucidation that HPLC cannot match.

Part 1: The Analytical Challenge

The analysis of 4-Cyclooctyl-3-methylphenol is complicated by two factors:

  • Thermal Instability & Tailing: The free phenolic hydroxyl (-OH) group interacts strongly with silanol groups in GC liners and columns, leading to peak tailing and irreversible adsorption.

  • Steric Hindrance: The bulky cyclooctyl group at the para position (relative to the -OH at C1, assuming IUPAC priority) creates significant steric bulk, which can affect derivatization kinetics.

Comparative Analysis: GC-MS vs. Alternatives
FeatureGC-MS (Derivatized) HPLC-UV NMR (

H)
Primary Utility Purity Validation & ID Routine QuantitationStructural Confirmation
Specificity High (Mass fingerprint)Medium (Retention time only)High (Structure)
Impurity Detection Excellent for volatile synthetic byproducts (isomers, unreacted phenol).Limited to UV-active compounds.[1]Poor sensitivity for trace impurities (<1%).
Resolution Superior (Capillary columns resolve isomers).[2]Good, but often merges isomers.[1]N/A (Overlapping signals).
Throughput Medium (Requires derivatization).[2][3][4][5][6][7][8]High (Direct injection).[1]Low.

Verdict: While HPLC is suitable for daily batch monitoring, GC-MS is required for the Certificate of Analysis (CoA) to prove the absence of structural isomers (e.g., ortho-cyclooctyl impurities) that HPLC often misses.

Part 2: Method Development & Optimization

The Derivatization Strategy (Critical)

Direct injection of the free phenol is discouraged due to peak tailing. We utilize Silylation to replace the active proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Reagent Selection:

  • Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Why BSTFA? It is highly volatile and causes less detector fouling than BSA.

  • Why TMCS? It acts as a catalyst.[9] The steric bulk of the cyclooctyl group may slightly hinder the silylation of the phenol; the catalyst ensures quantitative conversion.

DerivatizationWorkflow cluster_mechanism Mechanism Sample Raw Sample (4-Cyclooctyl-3-methylphenol) Reaction Reaction: 60°C for 30 mins Sample->Reaction Solvent Solvent: Anhydrous Pyridine (Scavenges Acid) Solvent->Reaction Reagent Reagent: BSTFA + 1% TMCS Reagent->Reaction GC GC-MS Injection Reaction->GC TMS-Derivative Mech R-OH + TMS-X -> R-O-TMS + HX

Figure 1: Optimized Derivatization Workflow for Sterically Hindered Phenols.

GC-MS Instrument Parameters
  • Column: Agilent DB-5ms (or equivalent 5% phenyl-arylene polymer).

    • Dimensions: 30m x 0.25mm x 0.25µm.[7]

    • Rationale: The 5% phenyl phase provides excellent separation selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1). Temperature: 280°C.

  • Temperature Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 15°C/min to 300°C.

    • Hold 300°C for 5 min (Elute high-boiling cyclooctyl dimers).

Part 3: Experimental Protocol

Step 1: Sample Preparation
  • Weigh 10 mg of 4-Cyclooctyl-3-methylphenol into a 2 mL GC vial.

  • Add 0.5 mL of anhydrous pyridine (solvent).

  • Add 0.2 mL of BSTFA + 1% TMCS.

  • Cap and vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes. Note: Heat is required to overcome the steric hindrance of the cyclooctyl ring.

  • Cool to room temperature and dilute to 1.5 mL with Ethyl Acetate.

Step 2: System Suitability Test (SST)

Before running samples, inject a standard mixture containing:

  • Blank: Pure Ethyl Acetate + Reagents (Check for ghost peaks).

  • Resolution Standard: A mixture of the target compound and a known isomer (e.g., 2-cyclooctyl-3-methylphenol) if available, or a generic alkylphenol mix.

  • Criteria: Resolution (

    
    ) > 1.5 between major peak and nearest impurity.
    

Part 4: Data Interpretation & Mass Spectral Logic

The TMS derivative of 4-Cyclooctyl-3-methylphenol (


) has a molecular weight of 290.5  g/mol   (Parent + TMS group - H).

Expected Fragmentation Pattern (EI Source, 70eV):

m/zFragment IdentityMechanistic Insight
290

(Molecular Ion)
Strong intensity. Confirms the intact molecule.[10]
275

Loss of methyl group from the TMS moiety. Diagnostic for TMS derivatives.
179 $[M - Cyclooctyl]^+ Loss of the bulky cyclooctyl ring (

). This confirms the alkyl attachment.
73

The trimethylsilyl cation. Universal marker for silylated compounds.

Identifying Impurities:

  • Unreacted Phenol: Look for a peak at lower retention time with

    
    . Action: Incomplete derivatization; increase reaction time or check reagent quality.
    
  • Isomers: Peaks with identical

    
     (290) but slightly different retention times. These are likely ortho-substituted byproducts.
    

MassSpecLogic M_Ion Molecular Ion (m/z 290) M_Minus_15 [M-15]+ (m/z 275) Loss of TMS-Methyl M_Ion->M_Minus_15 Alpha Cleavage (Si) M_Minus_Ring [M-Cyclooctyl]+ (m/z 179) Loss of C8 Ring M_Ion->M_Minus_Ring Benzylic Cleavage TMS_Cat TMS Cation (m/z 73) M_Ion->TMS_Cat Fragmentation

Figure 2: Fragmentation Logic for Structural Confirmation.

Part 5: Validation Parameters (ICH Q2(R1) Aligned)

To validate this method for regulatory purposes, the following parameters must be established:

  • Specificity: Inject the solvent blank, derivatization blank, and forced degradation samples (oxidized). Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3:1

    • LOQ: S/N = 10:1

  • Robustness: Vary the derivatization time (20 min vs 40 min). If the area count of the main peak remains constant, the reaction is robust.

References

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Alkylphenols. NIST Chemistry WebBook, SRD 69. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Phenomenex. GC Separation of Phenols and Alkylphenols on Zebron ZB-5ms. Application Note. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Substituted Phenols

Introduction: The Critical Role of Elemental Composition in Substituted Phenol Applications Substituted phenols are a cornerstone of the chemical industry, pivotal in the synthesis of pharmaceuticals, polymers, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Composition in Substituted Phenol Applications

Substituted phenols are a cornerstone of the chemical industry, pivotal in the synthesis of pharmaceuticals, polymers, agrochemicals, and dyes. Their functionality is dictated by the substituent groups attached to the phenol ring, which can range from simple alkyl chains to halogens and nitro groups. The precise elemental composition of these molecules is not merely an academic detail; it is a critical quality attribute that directly impacts their reactivity, purity, efficacy, and safety. For researchers, scientists, and drug development professionals, accurate elemental analysis is indispensable for ensuring batch-to-batch consistency, meeting regulatory requirements, and guaranteeing the final product's performance and safety profile.

This guide provides a comparative overview of the primary analytical techniques for the elemental analysis of substituted phenols, delves into the importance of certified reference materials (CRMs), and offers practical, field-proven insights to aid in method selection and implementation.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for elemental analysis of substituted phenols is a critical decision that hinges on the specific elements of interest, the required detection limits, sample throughput needs, and the nature of the sample matrix. Three principal techniques dominate this field: Combustion Analysis, Inductively Coupled Plasma (ICP) based methods, and X-Ray Fluorescence (XRF) Spectrometry.

Combustion Analysis: The Gold Standard for C, H, N, and S

Combustion analysis is a robust and well-established technique for determining the weight percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds. The underlying principle is the complete combustion of the sample in a high-temperature furnace, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by various detectors.

Causality Behind its Widespread Use: Its enduring popularity for CHNS analysis stems from its high precision and accuracy for these key elements, which form the backbone of all organic molecules, including substituted phenols. It is often the definitive method for confirming the empirical formula of a newly synthesized compound.

Limitations: Combustion analysis is generally not suitable for determining trace elemental impurities or metallic content.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES): Unrivaled for Trace Element Detection

ICP-MS and ICP-OES are powerful techniques for the determination of a wide range of elements, particularly metals and certain non-metals, at trace and ultra-trace levels. The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element. In ICP-MS, the ions are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing exceptional sensitivity and the ability to perform isotopic analysis.

Causality Behind its Use for Phenols: In the context of substituted phenols, especially in the pharmaceutical industry, ICP-based methods are crucial for quantifying elemental impurities that may have been introduced during the manufacturing process, such as residual metal catalysts. These impurities are often subject to strict regulatory limits, as outlined in guidelines like the ICH Q3D "Guideline for elemental impurities".

Limitations: The organic matrix of substituted phenols can present challenges, such as plasma loading and interferences. Sample preparation, typically involving acid digestion, is often required, which can be time-consuming.

X-Ray Fluorescence (XRF) Spectrometry: A Non-Destructive Alternative

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element.

Causality Behind its Application: XRF is particularly advantageous for rapid screening and quality control applications where sample preservation is important. It can analyze solid and liquid samples with minimal preparation. For substituted phenols, it can be used to quickly assess the presence of heavier elements, such as halogens (chlorine, bromine) or metallic contaminants.

Limitations: XRF is generally less sensitive than ICP-MS for trace element analysis. Its accuracy can be influenced by matrix effects and sample homogeneity. For lighter elements, the sensitivity of XRF is significantly reduced.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed techniques for the elemental analysis of substituted phenols. The values provided are typical and can vary depending on the specific instrument, method, and sample matrix.

Parameter Combustion Analysis ICP-MS ICP-OES XRF
Primary Analytes C, H, N, SMost elements (trace)Most elements (trace to minor)Heavier elements (>Na)
Typical Detection Limits ~0.01%ng/L (ppt) to µg/L (ppb)µg/L (ppb) to mg/L (ppm)mg/kg (ppm) to %
Precision (RSD) < 0.3%1-5%1-3%1-10%
Accuracy ExcellentExcellent (with proper standards)Very GoodGood to Very Good
Sample Preparation WeighingDigestion often requiredDigestion often requiredMinimal (solids/liquids)
Analysis Time per Sample 5-10 minutes3-5 minutes (after prep)3-5 minutes (after prep)1-5 minutes
Destructive? YesYesYesNo

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis hinges on the quality of the calibration standards used. Certified Reference Materials (CRMs) are indispensable for method validation, calibration, and ongoing quality control. These materials are produced by accredited bodies and come with a certificate that specifies the certified concentration of one or more elements, along with an associated uncertainty. Using CRMs that are matrix-matched to the samples being analyzed is crucial for achieving the highest level of accuracy.

For substituted phenols, a variety of CRMs are commercially available, catering to different substitution patterns.

Class of Substituted Phenol Example CRM Supplier Certification
Chlorophenols 2-ChlorophenolSigma-AldrichISO/IEC 17025, ISO 17034
Chlorophenols Mixture (15 components)AccuStandardISO 17034
Nitrophenols 4-NitrophenolLabstandardISO 17034
3-Methyl-4-nitrophenolLabstandardAnalytical Standard
4-Nitrophenol-ring-D₄ (Isotopically Labeled)Cambridge Isotope LaboratoriesN/A
Alkylphenols Alkylphenol MixturesSigma-AldrichN/A
NonylphenolAFIRM GroupRSL Guidance

Experimental Protocol: CHN Analysis of a Substituted Phenol via Combustion

This protocol provides a detailed methodology for the determination of carbon, hydrogen, and nitrogen in a solid, substituted phenol sample using a modern CHN elemental analyzer. This method is based on the principles outlined in standards such as ASTM D5291.

Workflow Diagram

CHN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh 2-5 mg of Substituted Phenol Sample Combustion Combustion at >900°C in Oxygen Atmosphere Sample->Combustion Standard Weigh 2-5 mg of Acetanilide CRM Standard->Combustion Blank Prepare Empty Tin Capsule Blank->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Chromatographic Separation of CO2, H2O, N2 Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calibration Generate Calibration Curve from Standard Detection->Calibration Standard Data Quantification Quantify C, H, N in Sample Detection->Quantification Sample Data Calibration->Quantification Report Report Results as Weight Percentage Quantification->Report

Caption: Workflow for CHN analysis of substituted phenols.

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the CHN analyzer is in good working order, with sufficient oxygen, helium carrier gas, and fresh combustion and reduction reagents.

    • Perform a leak check of the system.

    • Calibrate the instrument using a certified organic elemental analysis standard, such as Acetanilide (C₈H₉NO). This is crucial for establishing a reliable calibration curve for the detectors.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the homogenized, dry substituted phenol sample into a tin capsule. The exact mass will depend on the expected elemental composition and the instrument's sensitivity.

    • Seal the tin capsule, ensuring no sample is lost.

    • Prepare several replicates of the sample to assess precision.

    • Prepare a blank (an empty, sealed tin capsule) to determine the baseline response.

  • Instrumental Analysis:

    • Place the prepared samples, standards, and blanks into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace.

    • The sample undergoes rapid and complete combustion in an oxygen-rich environment at a temperature typically exceeding 900°C.

    • The resulting combustion gases (CO₂, H₂O, NOx, and others) are swept by the helium carrier gas through a reduction tube containing copper to convert NOx to N₂.

    • The gas mixture then passes through a chromatographic column to separate the CO₂, H₂O, and N₂.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Analysis and Reporting:

    • The instrument software integrates the peaks corresponding to CO₂, H₂O, and N₂ and calculates their respective concentrations based on the calibration curve generated from the CRM.

    • The results are typically reported as the weight percentage of carbon, hydrogen, and nitrogen in the original sample.

    • Evaluate the precision of the replicate measurements. The relative standard deviation should typically be less than 0.3%.

Logical Relationships in Elemental Analysis Standards

The framework of reliable elemental analysis is built upon a hierarchical relationship between analytical methods, certified reference materials, and international standards.

Standards_Hierarchy cluster_top Regulatory & Quality Framework cluster_middle Methodological Standards cluster_bottom Practical Implementation ISO17025 ISO/IEC 17025 General requirements for the competence of testing and calibration laboratories ValidatedMethod Validated Analytical Method (e.g., Combustion, ICP-MS) ISO17025->ValidatedMethod Accredits Laboratory For ISO17034 ISO 17034 General requirements for the competence of reference material producers CRM Certified Reference Materials (CRMs) e.g., Substituted Phenol Standards ISO17034->CRM Governs Production Of ASTM ASTM Standards e.g., ASTM D5291 (CHN in Petroleum Products) ASTM->ValidatedMethod Provides Basis For ICH ICH Guidelines e.g., ICH Q3D (Elemental Impurities) ICH->ValidatedMethod Sets Limits For CRM->ValidatedMethod Used to Calibrate & Validate

Caption: Hierarchy of standards in elemental analysis.

Conclusion: A Data-Driven Approach to Ensuring Quality

The elemental analysis of substituted phenols is a multifaceted discipline that requires a thorough understanding of various analytical techniques and the standards that govern them. There is no single "best" method; the optimal choice is always dictated by the specific analytical question being asked. Combustion analysis remains the benchmark for fundamental C, H, N, and S composition, while ICP-MS and ICP-OES are unparalleled for trace metal impurity profiling, a critical aspect of pharmaceutical quality control. XRF offers a valuable, non-destructive screening tool.

Ultimately, the generation of reliable and defensible data rests on a foundation of well-validated methods, the correct use of certified reference materials, and adherence to established quality standards. By carefully considering the principles and practicalities outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate elemental analysis strategy to ensure the quality, safety, and efficacy of their substituted phenol-based products.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D6142 Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D6142-16 - Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]

  • ASTM International. (2021). ASTM D6142-21 - Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Malvern Panalytical. (2020, January 7). The Basics of Elemental Analysis with XRF – Q&A. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2095. Retrieved from [Link]

  • Skyfox Publishing Group. (n.d.). Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Elemental Composition using XRF. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • University of Alberta. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]

  • CPAChem. (n.d.). Phenols Standard Solution - 11 components (EPA 62.... Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • Agilent. (n.d.). HIGH QUALITY INORGANIC AND METALLO-ORGANIC STANDARDS FOR ATOMIC SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO Guide 32:1997 - Calibration in analytical chemistry and use of certified reference materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection limit of each element, and the measured and certified values.... Retrieved from [Link]

  • Scientific Research Publishing. (2023). Accuracy and Precision of Energy Dispersive X-Ray Fluorescence (EDXRF) Analysis of Trace and Major Elements in Rock Standard Reference Materials Using Fine Powder. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). Nitrophenol, 4. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]

  • ASTM International. (n.d.). Subcommittee D02.03 on Elemental Analysis. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • AFIRM Group. (n.d.). CHLOROPHENOLS. Retrieved from [Link]

  • AFIRM Group. (n.d.). ALKYLPHENOLS (APs). Retrieved from [Link]

  • Scharlab. (n.d.). Organic and pesticides analysis standards, ISO methods for laboratory. Retrieved from [Link]

  • ACS Omega. (2026, January 22). Facile and Accurate Quantification of Sodium Content in Lignosulfonate Based on Ash Analysis. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cyclooctyl-3-methylphenol

The causality behind these stringent procedures lies in the inherent hazards of the phenol chemical class. Phenols are generally toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] They are of...

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these stringent procedures lies in the inherent hazards of the phenol chemical class. Phenols are generally toxic and corrosive, capable of causing severe skin burns and eye damage.[1][2] They are often harmful if swallowed or inhaled, and many are classified as environmental hazards due to their toxicity to aquatic organisms.[2] Therefore, until specific toxicological and environmental fate data for 4-Cyclooctyl-3-methylphenol is available, it must be treated as a hazardous substance.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. The large, non-polar cyclooctyl group may influence the solubility and reactivity of this molecule compared to simpler phenols. The immediate operational plan should focus on containment and preventing exposure.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling any phenolic compound is the use of appropriate PPE. This establishes a primary barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and aerosols, which can cause severe eye damage.[2]
Body Protection A lab coat, fully buttonedPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodPhenolic compounds can be volatile, and inhalation of vapors can be toxic.[1]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Cyclooctyl-3-methylphenol is to manage it as hazardous waste from "cradle to grave."[3] This means every stage, from generation to final disposal, must be controlled and documented.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to violent reactions.[4] Phenols are incompatible with strong oxidizing agents and bases.[4]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for 4-Cyclooctyl-3-methylphenol and any materials contaminated with it.

    • Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), directly into this container.[5]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container and Labeling

  • Rationale: Secure and clearly labeled containers are essential for safe storage, transport, and regulatory compliance.

  • Procedure:

    • Use a chemically resistant, leak-proof container with a secure screw-top lid.

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "4-Cyclooctyl-3-methylphenol," and an estimated concentration and volume.

    • Keep the container closed at all times, except when adding waste.[5]

Step 3: Storage of Hazardous Waste

  • Rationale: Proper storage minimizes the risk of spills, exposure, and environmental release.

  • Procedure:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.[3]

    • Store containers at or below eye level to prevent accidental tipping and spills.[4]

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and certified hazardous waste management company in accordance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a completed hazardous waste manifest, if required.

    • Never dispose of 4-Cyclooctyl-3-methylphenol down the drain or in regular trash.[5]

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical to minimizing harm.

Spill Response:

  • Small Spills (less than 50 mL in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4][6]

    • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

    • Decontaminate the spill area with soap and water.[7]

  • Large Spills (greater than 50 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[6]

    • Provide them with the name of the chemical and the approximate quantity spilled.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

IV. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 4-Cyclooctyl-3-methylphenol.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal A Generate 4-Cyclooctyl-3-methylphenol Waste (Unused product, solutions, contaminated labware) B Is there a designated waste container for this chemical? A->B C Designate and label a new, appropriate hazardous waste container. B->C No D Place waste directly into the designated container. B->D Yes C->D E Ensure container is properly labeled with: - Full Chemical Name - Hazard Warnings - Accumulation Start Date D->E F Store in a designated Satellite Accumulation Area. Keep container closed. E->F G Is the container full or has it reached the storage time limit? F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H Yes I Complete hazardous waste manifest as required. H->I J Licensed hazardous waste vendor disposes of the chemical. I->J

Caption: Decision workflow for the disposal of 4-Cyclooctyl-3-methylphenol.

V. Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity. For 4-Cyclooctyl-3-methylphenol, the absence of specific safety data necessitates a conservative approach based on the known hazards of substituted phenols. By adhering to the procedures outlined in this guide—rigorous use of PPE, proper waste segregation and containment, and adherence to institutional and regulatory disposal protocols—researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Phenol Fact Sheet.
  • PubChem. (n.d.). 4-Chloro-3-methylphenol.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • Cornell University, Environmental Health and Safety. (n.d.). Phenol SOP.
  • Tripathi, Y. C. (2015). How can I dispose phenol? ResearchGate.
  • University of Chicago, Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Santa Cruz Biotechnology, Inc. (2016).
  • LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol.
  • Government of Canada. (2017). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol).
  • C.P.A. Chem Ltd. (2024).
  • LSU Health Shreveport, Environmental Health & Safety. (n.d.). SOP for the safe use of Phenol and Phenol Solutions.
  • ChemicalBook. (2023).
  • Fisher Scientific. (2021).
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-3-methyl-.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylphenol.
  • PubChem. (n.d.). 3-Methylphenol;4-methylphenol;phenol.
  • PubChem. (n.d.). 3-Ethylamino-4-methylphenol.

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